Methyl 1-methylpiperidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-6-4-3-5-7(9)8(10)11-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEGGKQFWJCIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513954 | |
| Record name | Methyl 1-methylpiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1690-74-0 | |
| Record name | Methyl 1-methylpiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 1-methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methylpiperidine-2-carboxylate is a key chemical intermediate, finding significant application in the synthesis of a variety of pharmaceutical agents. Its piperidine scaffold is a common motif in compounds targeting the central nervous system, including analgesics and antidepressants.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, complete with detailed experimental protocols and quantitative data. The strategic importance of this molecule as a building block in drug discovery and development is also discussed.
Introduction
The piperidine ring is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals.[2] The specific substitution pattern of this compound, with a methyl group on the nitrogen and a methyl ester at the 2-position, makes it a versatile precursor for creating more complex molecules with tailored biological activities.[1][3] This guide will focus on the two most prevalent and practical methods for its synthesis: the esterification of 1-methylpiperidine-2-carboxylic acid and the N-methylation of methyl pipecolinate.
Synthetic Routes
Two principal synthetic strategies are commonly employed for the preparation of this compound.
Route 1: Esterification of 1-Methylpiperidine-2-carboxylic Acid
This approach involves the direct conversion of the carboxylic acid to its corresponding methyl ester. A highly effective method for this transformation is the use of thionyl chloride in methanol. This reagent combination facilitates the in-situ formation of the acyl chloride, which is then readily esterified by methanol.[4][5]
Route 2: N-Methylation of Methyl Pipecolinate
In this alternative route, the commercially available methyl pipecolinate is N-methylated to yield the final product. The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[6][7] This reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[6][8]
Experimental Protocols
Route 1: Esterification of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride
This protocol is adapted from established procedures for similar piperidine carboxylates.
Materials:
-
1-Methylpiperidine-2-carboxylic acid hydrochloride
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 1-methylpiperidine-2-carboxylic acid hydrochloride (1.0 mole) in anhydrous methanol (8-10 equivalents) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask is cooled in an ice-salt bath to -10 °C.
-
Thionyl chloride (1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 0 °C.
-
After the addition is complete (approximately 1 hour), the cooling bath is removed, and the reaction mixture is allowed to warm to 40 °C.
-
The mixture is maintained at 40 °C for 2 hours to ensure the completion of the reaction.
-
The solution is then cooled to room temperature and the pH is carefully adjusted to approximately 8 with a saturated aqueous solution of sodium carbonate.
-
The product is extracted from the aqueous mixture with dichloromethane (3 x 150 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a liquid.
Route 2: N-Methylation of Methyl Pipecolinate via Eschweiler-Clarke Reaction
Materials:
-
Methyl pipecolinate
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add methyl pipecolinate (1.0 mole), formaldehyde (2.2 equivalents), and formic acid (2.2 equivalents).
-
The reaction mixture is heated to reflux (approximately 100 °C) for 6-12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is carefully made alkaline (pH > 9) by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether or dichloromethane (3 x 100 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed by rotary evaporation to afford the crude product.
-
Purification can be achieved by vacuum distillation to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the described synthetic routes.
| Parameter | Route 1: Esterification | Route 2: N-Methylation |
| Starting Material | 1-Methylpiperidine-2-carboxylic acid HCl | Methyl pipecolinate |
| Key Reagents | Thionyl chloride, Methanol | Formaldehyde, Formic acid |
| Reaction Time | 3 - 4 hours | 6 - 12 hours |
| Reaction Temperature | -10 °C to 40 °C | Reflux (~100 °C) |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purification Method | Extraction, Solvent Evaporation | Extraction, Vacuum Distillation |
Mandatory Visualizations
Synthetic Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Chemical Properties of Methyl 1-methylpiperidine-2-carboxylate
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 1-methylpiperidine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its properties, outlines detailed experimental protocols for its synthesis, and presents key information in a structured format for ease of reference and comparison.
Chemical and Physical Properties
This compound is a substituted piperidine derivative with the CAS number 1690-74-0.[1] It is typically encountered as a light yellow liquid. While extensive experimental data for this specific compound is not widely published, a combination of computed data and information from closely related compounds allows for a detailed characterization.
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 1690-74-0 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-methyl-piperidine-2-carboxylic acid methyl ester, 2-Piperidinecarboxylic acid, 1-methyl-, methyl ester | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 157.110278721 Da | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
Table 3: Experimental and Estimated Physical Properties
| Property | Value | Notes | Source |
| Physical State | Light yellow liquid | ||
| Boiling Point | 85-90 °C | Data for the related compound Methyl piperidine-4-carboxylate. | [2] |
| Density | 1.06 g/mL | Data for the related compound Methyl piperidine-4-carboxylate. | [2] |
| Solubility | Slightly soluble in water | Data for the related compound Methyl piperidine-4-carboxylate. | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H and ¹³C NMR spectra would show characteristic peaks for the N-methyl group, the methyl ester, and the piperidine ring protons and carbons. For comparison, the spectral data for the related compound N-Methylpiperidine is presented.
-
¹H NMR of N-Methylpiperidine (in CDCl₃):
-
δ 2.33 (s, 3H, N-CH₃)
-
δ 2.23 (m, 4H, piperidine CH₂)
-
δ 1.59-1.48 (m, 6H, piperidine CH₂)[3]
-
-
¹³C NMR of N-Methylpiperidine (in CDCl₃):
-
Characteristic peaks for the piperidine ring carbons and the N-methyl carbon would be expected.[4]
-
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (157.21 g/mol ). PubChem indicates the availability of GC-MS data for this compound.[1]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the absence of N-H stretching bands (as it is a tertiary amine) and the presence of a strong C=O stretching band for the ester group, typically in the range of 1735-1750 cm⁻¹.[5]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, a plausible and efficient synthesis can be achieved through the N-methylation of its precursor, methyl piperidine-2-carboxylate, via the Eschweiler-Clarke reaction.
Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol describes the methylation of a secondary amine using formaldehyde and formic acid.[6][7]
Materials:
-
Methyl piperidine-2-carboxylate
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl piperidine-2-carboxylate (1 equivalent).
-
Add formic acid (2-3 equivalents) and formaldehyde solution (2-3 equivalents).
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Visualizations
Chemical Structure
References
- 1. This compound | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]
- 4. N-Methylpiperidine(626-67-5) 13C NMR [m.chemicalbook.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
Spectroscopic Profile of Methyl 1-methylpiperidine-2-carboxylate: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 1-methylpiperidine-2-carboxylate (CAS No: 1690-74-0), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific molecule, this document presents a detailed analysis using data from a closely related and well-characterized analogue, Methyl piperidine-2-carboxylate . This information serves as a valuable reference for the structural elucidation and characterization of similar N-methylated piperidine derivatives. The guide details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the spectral information in a clear, tabular format for ease of comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the representative compound, Methyl piperidine-2-carboxylate. These values provide a foundational understanding of the expected spectral characteristics of this compound.
Table 1: ¹H NMR Spectroscopic Data for Methyl piperidine-2-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.70 | s | -OCH₃ |
| 3.41 – 3.29 | broad m | H-2 |
| 3.08 – 2.98 | broad m | H-6 (eq) |
| 2.67 – 2.56 | broad m | H-6 (ax) |
| 2.06 – 1.93 | broad m | H-3 (eq) |
| 1.85 – 1.73 | broad m | H-5 (eq) |
| 1.67 – 1.55 | broad m | H-4 (ax) |
| 1.54 – 1.32 | broad m | H-3 (ax), H-4 (eq), H-5 (ax) |
Solvent: CDCl₃, Reference: TMS at 0 ppm[1]
Table 2: ¹³C NMR Spectroscopic Data for Methyl piperidine-2-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 174.16 | C=O |
| 57.88 | C-2 |
| 51.78 | -OCH₃ |
| 44.67 | C-6 |
| 28.47 | C-3 |
| 24.56 | C-5 |
| 23.05 | C-4 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm[1]
Table 3: Key IR Absorption Bands for a Representative Piperidine Carboxylate Derivative
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2940 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1170 | Strong | C-O stretch (ester) |
Note: This is representative data for a piperidine carboxylate derivative. The N-methyl group in the target compound would likely show a C-H stretch around 2780 cm⁻¹.
Table 4: Mass Spectrometry Data for a Representative Piperidine Carboxylate Derivative
| m/z | Interpretation |
| 157 | [M]⁺ (for this compound) |
| 142 | [M - CH₃]⁺ |
| 98 | [M - COOCH₃]⁺ |
| 84 | Piperidine ring fragment |
Note: This is a predicted fragmentation pattern for this compound based on typical fragmentation of similar structures.
Experimental Protocols
The following sections detail the standardized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are averaged to ensure a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz or 125 MHz, respectively. Proton-decoupled spectra are obtained using a spectral width of 200-220 ppm. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification. The GC is equipped with a capillary column suitable for the analysis of volatile and semi-volatile organic compounds. The separated analyte is then ionized using Electron Ionization (EI) at a standard energy of 70 eV.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded over a mass range of, for example, 40-400 amu.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
An In-depth Technical Guide to Methyl 1-methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1-methylpiperidine-2-carboxylate, a key intermediate in organic synthesis. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Identity and Structure
This compound is a substituted piperidine derivative. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. In this compound, the nitrogen atom is substituted with a methyl group at the 1-position, and a methyl ester group is attached at the 2-position.
-
Molecular Formula: C₈H₁₅NO₂[1]
-
IUPAC Name: this compound[1]
-
Synonyms: 1-methyl-piperidine-2-carboxylic acid methyl ester, 2-Piperidinecarboxylic acid, 1-methyl-, methyl ester[1]
The chemical structure can be represented by the following SMILES string: CN1CCCCC1C(=O)OC[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 157.110278721 Da | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 157.110278721 Da | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 147 | PubChem |
| Physical Description | Light yellow liquid | NINGBO INNO PHARMCHEM CO.,LTD. |
Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common method involves the N-methylation of a piperidine-2-carboxylic acid derivative, followed by esterification. An illustrative experimental protocol for a similar compound, which can be adapted, is detailed below.
Synthesis of Methyl 1-methylpiperidine-4-carboxylate (Illustrative Protocol) [3]
This protocol describes the synthesis of the 4-carboxylate isomer and provides a practical example of the chemical transformations involved.
Materials:
-
1-methylisonipecotic acid hydrochloride (1 mol)
-
Methanol (350 mL, 8 equivalents)
-
Thionyl chloride (1.55 equivalents)
-
Sodium carbonate
-
Methylene chloride
-
Ice-salt bath
Procedure:
-
A solution of 1-methylisonipecotic acid hydrochloride in methanol is prepared in a suitable reaction vessel.
-
The solution is cooled to -10°C using an ice-salt bath.
-
Thionyl chloride is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at -10°C.
-
After the addition is complete, the ice-salt bath is removed, and the reaction mixture is allowed to warm to 40°C.
-
The reaction is held at 40°C for 2 hours.
-
The solution is then neutralized to a pH of approximately 8 with the addition of sodium carbonate.
-
The product is extracted from the aqueous solution using methylene chloride.
-
The organic layer (methylene chloride solution) is dried over an appropriate drying agent.
-
The solvent is removed by evaporation to yield the final product, Methyl 1-methylpiperidine-4-carboxylate, as a clear liquid.
Expected Yield: 87%[3]
Synthesis Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key steps of N-methylation and esterification.
Caption: Generalized synthesis workflow for this compound.
References
Unveiling the Potential Biological Activity of Methyl 1-methylpiperidine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methylpiperidine-2-carboxylate is a heterocyclic compound belonging to the piperidine class of molecules. While primarily utilized as a synthetic intermediate in organic chemistry, its structural similarity to known bioactive molecules, particularly those acting on the central nervous system, suggests a potential for unexplored biological activity. This technical guide provides a comprehensive overview of the theoretical biological landscape of this compound, drawing inferences from structurally related compounds. It details potential biological targets, proposes experimental protocols for activity screening, and outlines possible signaling pathways it may modulate. This document aims to serve as a foundational resource for researchers interested in exploring the pharmacological potential of this and similar piperidine derivatives.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with various biological targets. This compound, a simple derivative of N-methylpipecolic acid, has been cataloged primarily as a building block in chemical synthesis. However, a thorough examination of its structural features in the context of known pharmacophores reveals a compelling case for investigating its own biological properties.
This guide will explore the potential biological activities of this compound by examining the established pharmacology of structurally analogous compounds. The primary focus will be on its potential as a modulator of cholinergic neurotransmission, given its relationship to the natural alkaloid arecoline. Furthermore, other potential targets for piperidine derivatives, such as sigma receptors and neurotransmitter transporters, will be considered.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile and for designing relevant biological assays.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 157.21 g/mol | --INVALID-LINK-- |
| CAS Number | 1690-74-0 | --INVALID-LINK-- |
| Appearance | Light yellow liquid | --INVALID-LINK-- |
| LogP (calculated) | 1.1 | --INVALID-LINK-- |
Potential Biological Activities Based on Structural Analogy
Due to the lack of direct experimental data on the biological activity of this compound, this section will extrapolate potential activities based on structurally related compounds.
Cholinergic System Modulation
The most compelling hypothesis for the biological activity of this compound stems from its structural similarity to arecoline , a natural alkaloid found in the areca nut. Arecoline is a partial agonist at both muscarinic and nicotinic acetylcholine receptors.
Table 2: Comparison of this compound and Arecoline
| Feature | This compound | Arecoline |
| Core Structure | Saturated piperidine ring | Tetrahydropyridine ring |
| N-substituent | Methyl | Methyl |
| C2-substituent | Methyl carboxylate | Methyl carboxylate |
The key difference lies in the saturation of the six-membered ring. This seemingly minor change can significantly impact binding affinity and efficacy at acetylcholine receptors. It is plausible that this compound could act as a modulator of cholinergic receptors, potentially with altered subtype selectivity or as an antagonist rather than an agonist.
Arecoline is a non-selective agonist at muscarinic receptors. Derivatives of arecoline have been explored for the treatment of Alzheimer's disease, leveraging their pro-cognitive effects. It is conceivable that this compound could exhibit affinity for one or more of the five muscarinic receptor subtypes (M1-M5).
Arecoline also demonstrates activity at nicotinic receptors. The N-methylpiperidinium moiety is a known pharmacophore for nAChR antagonists. Therefore, it is plausible that this compound could act as an antagonist at certain nAChR subtypes.
Other Potential CNS Targets
The piperidine scaffold is found in ligands for a variety of other central nervous system targets.
Various N-substituted piperidines have been shown to possess high affinity for sigma-1 (σ₁) receptors, which are implicated in a range of neurological disorders. Some 1-methylpiperidine derivatives have demonstrated high σ₁ receptor affinity and selectivity.
A radiolabeled analog of a 1-methylpiperidine-2-carboxamide derivative has been developed as a potent and selective inhibitor of the glycine transporter 1 (GlyT-1). This suggests that the 1-methylpiperidine-2-carboxylate scaffold could be a starting point for designing inhibitors of various neurotransmitter transporters.
Other Potential Activities
Piperidine derivatives have been investigated for a wide range of other biological activities, including:
-
Antimicrobial activity: Certain piperidine derivatives have shown antibacterial and antifungal properties.
-
Anticancer activity: Some piperidine-containing compounds have demonstrated cytotoxic effects against cancer cell lines.
Proposed Experimental Protocols
To elucidate the biological activity of this compound, a systematic screening approach is recommended.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for a panel of CNS receptors.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., M1-M5 mAChRs, various nAChR subtypes, σ₁ receptor, dopamine transporter, serotonin transporter) are prepared.
-
Radioligand Binding: A fixed concentration of a specific radioligand for the target receptor is incubated with the receptor preparation and varying concentrations of this compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Table 3: Recommended Primary In Vitro Binding Assay Panel
| Target Class | Specific Receptors | Radioligand |
| Muscarinic Receptors | M₁, M₂, M₃, M₄, M₅ | [³H]-NMS |
| Nicotinic Receptors | α₄β₂, α₇ | [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin |
| Sigma Receptors | σ₁ | [³H]-(+)-Pentazocine |
| Monoamine Transporters | DAT, SERT, NET | [³H]-WIN 35,428, [³H]-Citalopram, [³H]-Nisoxetine |
In Vitro Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) of this compound at receptors where significant binding is observed.
Methodology (Example for G-protein coupled receptors like mAChRs):
-
Cell Culture: Cells expressing the receptor of interest are cultured.
-
Second Messenger Assay: Changes in intracellular second messengers (e.g., calcium flux for Gq-coupled receptors, cAMP levels for Gs/Gi-coupled receptors) are measured in response to the test compound.
-
Agonist Mode: The ability of the compound to elicit a response on its own is measured to determine agonist activity (EC₅₀).
-
Antagonist Mode: The ability of the compound to inhibit the response of a known agonist is measured to determine antagonist activity (pA₂ or IC₅₀).
Antimicrobial and Cytotoxicity Assays
Objective: To assess the potential antimicrobial and cytotoxic effects of the compound.
Methodology:
-
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) is determined against a panel of representative bacteria and fungi using broth microdilution methods.
-
Cytotoxicity Assay: The effect of the compound on the viability of various cancer cell lines (e.g., using an MTT assay) is assessed to determine its cytotoxic potential (IC₅₀).
Mandatory Visualizations
Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on its structural similarity to cholinergic ligands.
Experimental Workflow
The following diagram outlines a logical workflow for the initial biological screening of this compound.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently lacking, its structural relationship to known neuroactive compounds, particularly cholinergic agents, provides a strong rationale for its investigation. The proposed experimental workflows offer a clear path to elucidating its potential pharmacological profile. Should this initial screening reveal significant activity, further studies, including in vivo models and structure-activity relationship (SAR) exploration, would be warranted to fully characterize its therapeutic potential. The exploration of such simple, yet potentially bioactive, chemical entities is a crucial endeavor in the ongoing quest for novel therapeutic agents.
An In-depth Technical Guide to Methyl 1-methylpiperidine-2-carboxylate Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential
Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, featuring prominently in the structures of numerous clinically approved drugs.[1][2][3] Its prevalence stems from a combination of favorable physicochemical properties: the piperidine motif can confer aqueous solubility, act as a hydrogen bond acceptor, and its flexible chair-like conformation allows it to adapt to the steric and electronic demands of various biological targets.[4] This inherent "drug-likeness" has made it a privileged scaffold in the design of therapeutic agents targeting a wide array of diseases, including those of the central nervous system (CNS), cancer, and infectious diseases.[1][4][5]
This technical guide focuses on a specific and highly valuable subset of this chemical class: Methyl 1-methylpiperidine-2-carboxylate and its derivatives and analogs. The core structure, characterized by a piperidine ring with a methyl group on the nitrogen (N-methylation) and a methyl ester at the 2-position, serves as a critical building block and a key pharmacophore in its own right. A notable analog is methylphenidate (Ritalin), a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD), which underscores the therapeutic significance of this structural motif.[6][7][8]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, structure-activity relationships (SAR), and therapeutic applications of these compounds. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the molecular mechanisms that underpin their biological activity.
I. The Core Moiety: this compound
This compound (CAS 1690-74-0) is a foundational building block for creating more complex derivatives. Understanding its fundamental properties is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C8H15NO2 | [9] |
| Molecular Weight | 157.21 g/mol | [9] |
| Appearance | Typically a light yellow liquid | |
| IUPAC Name | This compound | [9] |
The presence of a chiral center at the 2-position of the piperidine ring means that this molecule and its derivatives can exist as enantiomers.[7][8] This is a critical consideration in drug development, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles.[7][10] The d-threo-enantiomer of methylphenidate, for instance, is responsible for its primary medicinal effects.[7]
II. Synthetic Strategies: Building the Piperidine Core and its Analogs
The synthesis of substituted piperidines is a well-established field of organic chemistry, with numerous methods available for constructing the heterocyclic ring. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scale of the reaction.
A. General Approaches to Piperidine Ring Synthesis
The formation of the piperidine ring can be achieved through various intra- and intermolecular reactions.[2] Key strategies include:
-
Hydrogenation of Pyridine Derivatives: This is a common and efficient method for producing piperidines.[2] Catalytic hydrogenation using transition metals like palladium, platinum, or ruthenium can effectively reduce the aromatic pyridine ring to a saturated piperidine.[2] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly with substituted pyridines.[2]
-
Reductive Amination: This powerful C-N bond-forming reaction can be used to construct the piperidine ring through the cyclization of suitable amino-aldehyde or amino-ketone precursors.[2]
-
Annulation Reactions: These involve the formation of the piperidine ring by combining smaller fragments, such as in [5+1], [4+2], and [3+3] cycloadditions.[2]
-
Alkene Cyclization: Intramolecular reactions of alkenes, such as oxidative amination, can be catalyzed by metals like gold to form substituted piperidines.[2]
B. Synthesis of this compound and its Precursors
Specific routes to this compound often start from commercially available precursors like picolinic acid or piperidine-2-carboxylic acid (pipecolinic acid).[11][12]
A common synthetic pathway involves the following conceptual steps:
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of Methyl 1-methylpiperidine-4-carboxylate (An Analogous Procedure)
Causality: This protocol for a structural isomer illustrates a common and effective method for esterifying a piperidine carboxylic acid, a key transformation in synthesizing the target molecule and its derivatives. The use of thionyl chloride is a standard method for converting a carboxylic acid to an acid chloride in situ, which then readily reacts with an alcohol (methanol in this case) to form the ester. Cooling the initial reaction is crucial to control the exothermic reaction between thionyl chloride and methanol.
-
Reaction Setup: A solution of 1-methylisonipecotic acid hydrochloride (1 mole) is dissolved in methanol (350 mL).[13]
-
Reagent Addition: The solution is cooled to -10°C using an ice-salt bath. Thionyl chloride (1.55 equivalents) is added dropwise while maintaining the temperature.[13]
-
Reaction Progression: After the addition is complete (approximately 1 hour), the cooling bath is removed, and the reaction temperature is allowed to rise to 40°C. The reaction is held at this temperature for 2 hours.[13]
-
Workup: The solution is neutralized to approximately pH 8 with sodium carbonate. The product is then extracted with methylene chloride.[13]
-
Isolation: The organic layer is dried and the solvent is evaporated to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.[13] An 87% yield has been reported for this procedure.[13]
III. Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives rely on a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule.[9][14] The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms and the stereochemistry of the piperidine ring.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.[9][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the ester group.[15]
Chiral Separation: A Critical Analytical Challenge
Given the stereochemical complexity of these molecules, with two chiral centers in many analogs like methylphenidate, the separation and quantification of individual enantiomers and diastereomers is paramount for both research and clinical applications.[7][8][16]
Analytical techniques for chiral separation include:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for analyzing chiral compounds that may be thermally labile.[7][17] It has been successfully used for the enantiomeric separation of methylphenidate and its metabolites.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Chiral LC-MS/MS methods have been developed for the sensitive and specific quantification of enantiomers in biological samples like blood.[18]
-
Capillary Electrophoresis (CE): CE, particularly with chiral selectors like cyclodextrins, is an effective method for separating the enantiomers and diastereomers of methylphenidate.[16]
References
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. List of methylphenidate analogues - Wikipedia [en.wikipedia.org]
- 9. This compound | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. 1-METHYLPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Separation of ritalin racemate and its by-product racemates by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Guide to the Synthesis of Methyl 1-methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-methylpiperidine-2-carboxylate, a key building block in the synthesis of various pharmaceuticals and complex organic molecules, has garnered significant interest within the scientific community. Its piperidine scaffold is a prevalent motif in numerous biologically active compounds. This technical guide provides a comprehensive literature review of the primary synthetic routes for this valuable compound, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches:
-
Esterification of 1-methylpiperidine-2-carboxylic acid: This direct approach involves the conversion of the carboxylic acid to its corresponding methyl ester.
-
N-methylation of Methyl piperidine-2-carboxylate: This strategy begins with the ester of piperidine-2-carboxylic acid (pipecolic acid) and introduces the N-methyl group in a subsequent step.
-
Synthesis from Picolinic Acid: This route involves the reduction of the aromatic pyridine ring of picolinic acid to a piperidine ring, followed by N-methylation and esterification.
Each of these strategies offers distinct advantages and is suited for different starting material availability and scalability requirements.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key synthetic transformations, allowing for a clear comparison of different methodologies.
| Table 1: Esterification of 1-methylpiperidine-2-carboxylic acid | ||||
| Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Thionyl chloride, Methanol | Methanol | -10 to 40 | 3 hours | 87 (for 4-isomer) |
| Concentrated H₂SO₄ (catalyst), Methanol | Methanol | Reflux (approx. 65) | 45 minutes | Not specified |
| Table 2: N-methylation of Piperidine-2-carboxylic Acid Derivatives | |||||
| Substrate | Reagents | Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |
| Piperidine carboxylic acid xylidide hydrochloride | Paraformaldehyde, H₂ | 5% Pd/C | 10 | 100-110 | 92 |
| Piperidine | Alkyl halide | - | Atmospheric | Room Temperature | Not specified |
| Piperidine | Alkyl halide, K₂CO₃ | - | Atmospheric | Room Temperature | Not specified |
| Piperidine | Alkyl halide, NaH | - | Atmospheric | 0 to Room Temp. | Not specified |
| Table 3: Synthesis from Picolinic Acid Derivative | |||||
| Step | Substrate | Reagents | Catalyst | Pressure (atm) | Temperature (°C) |
| Hydrogenation | Picolinic acid-2,6-xylidide | H₂, HCl | 3% Pt/C | 10 | 90-100 |
| Reductive Methylation | Piperidine carboxylic acid xylidide HCl | Paraformaldehyde, H₂ | 5% Pd/C | 10 | 100-110 |
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations.
Protocol 1: Esterification of 1-methylpiperidine-4-carboxylic acid hydrochloride (Model for 2-isomer)
This protocol describes the synthesis of the isomeric Methyl 1-methylpiperidine-4-carboxylate and can be adapted for the 2-carboxylate isomer.[1]
Materials:
-
1-methylisonipecotic acid hydrochloride (1-methylpiperidine-4-carboxylic acid hydrochloride)
-
Methanol
-
Thionyl chloride
-
Sodium carbonate
-
Methylene chloride
-
Ice-salt bath
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
A solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol is prepared in a round-bottom flask equipped with a stirrer.
-
The flask is cooled to -10°C using an ice-salt bath.
-
Thionyl chloride (112.8 mL) is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at -10°C.
-
After the addition is complete, the ice-salt bath is removed, and the reaction mixture is allowed to warm to 40°C. The temperature is maintained at 40°C for 2 hours.
-
The solution is then cooled and the pH is adjusted to approximately 8 with the addition of sodium carbonate.
-
The product is extracted with methylene chloride.
-
The organic layer is dried and the solvent is evaporated to yield Methyl 1-methylpiperidine-4-carboxylate as a clear liquid.
Yield: 136.88 g (87%).[1]
Protocol 2: Catalytic Reductive Methylation of Piperidine-2-carboxylic acid-2,6-xylidide hydrochloride
This protocol details the N-methylation step following the hydrogenation of a picolinic acid derivative.[2]
Materials:
-
Piperidine carboxylic acid xylidide hydrochloride (from hydrogenation of picolinic acid derivative)
-
Paraformaldehyde
-
Ethanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Autoclave with stirrer
Procedure:
-
Following the hydrogenation of picolinic acid-2,6-xylidide, without filtering the hydrogenation catalyst (platinum on carbon), 3 parts by weight of a 5% palladium on carbon catalyst suspended in 40 parts by weight of ethanol is added to the autoclave.
-
10 parts by weight of paraformaldehyde are then added.
-
The methylation reaction is carried out at a hydrogen gas pressure of 10 atmospheres and a temperature of 100-110°C.
-
After the reaction is complete, the catalysts are filtered off.
-
The product, the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide, is isolated from the ethanol solution.
Yield: 92%.[2]
Protocol 3: Hydrogenation of Picolinic acid-2,6-xylidide
This protocol describes the initial step of reducing the pyridine ring.[2]
Materials:
-
Picolinic acid-2,6-xylidide
-
Ethanol (99%)
-
Hydrochloric acid (36%)
-
Carbon containing 3% platinum (Pt/C) catalyst
-
Hydrogen gas
-
Autoclave with stirrer
Procedure:
-
68 parts by weight of picolinic acid-2,6-xylidide, 275 parts by weight of 99% ethanol, and 31 parts by weight of 36% hydrochloric acid are charged into an autoclave with a stirrer.
-
1 part by weight of a carbon catalyst containing 3% platinum is added.
-
The hydrogenation is carried out at a hydrogen gas pressure of 10 atmospheres and a temperature of 90-100°C for approximately 2 hours.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic strategies.
Caption: Esterification of 1-methylpiperidine-2-carboxylic acid.
Caption: N-methylation of Methyl piperidine-2-carboxylate.
Caption: Synthesis from a Picolinic Acid Derivative.
References
An In-depth Technical Guide to the Reactivity and Stability of Methyl 1-methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methylpiperidine-2-carboxylate, a substituted piperidine derivative, is a valuable intermediate in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its core chemical properties, focusing on its reactivity and stability. This document details the anticipated reactivity of its constituent functional groups—a tertiary amine and a methyl ester—and outlines its stability profile under various conditions. Experimental protocols for key transformations and stability assessments are provided to support further research and application in drug development.
Chemical and Physical Properties
This compound is a light yellow liquid with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol .[1] Its structure comprises a piperidine ring N-methylated at position 1 and substituted with a methyl carboxylate group at position 2.
| Property | Value | Source |
| Molecular Formula | C8H15NO2 | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| CAS Number | 1690-74-0 | [1] |
| Appearance | Light yellow liquid |
Core Reactivity Profile
The reactivity of this compound is governed by the interplay of its two primary functional groups: the tertiary amine within the piperidine ring and the methyl ester at the 2-position.
Tertiary Amine Reactivity
The nitrogen atom in the 1-methylpiperidine moiety possesses a lone pair of electrons, rendering it basic and nucleophilic.[2]
-
Basicity: As a tertiary amine, the nitrogen can be protonated by acids to form a quaternary ammonium salt. The basicity is influenced by the electronic effects of the substituents.
-
Nucleophilicity: The lone pair of electrons on the nitrogen allows it to act as a nucleophile, attacking electrophilic centers. This is a key reaction in the synthesis of more complex molecules.
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide. Studies on N-methylpiperidine have shown that oxidation with peroxides can occur, with the stereochemistry of the product being influenced by the conformation of the piperidine ring.
Methyl Ester Reactivity
The methyl ester group is susceptible to nucleophilic acyl substitution reactions.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-methylpiperidine-2-carboxylic acid, under either acidic or basic conditions.[3][4][5] Basic hydrolysis, also known as saponification, is typically irreversible and is often preferred for preparative purposes.[5]
-
Aminolysis: The ester can react with primary or secondary amines to form the corresponding amide. This reaction proceeds via a nucleophilic addition-elimination mechanism.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (1-methylpiperidin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride.
Stability Profile
The stability of this compound is a critical consideration for its storage and handling.
-
pH Stability: The compound is expected to be most stable under neutral to slightly acidic conditions. In strongly acidic or basic solutions, hydrolysis of the ester is likely to occur, especially upon heating.
-
Thermal Stability: While specific data is unavailable, N-methylpiperidine is stable under normal temperatures and pressures but should be kept away from high temperatures and sources of ignition.[6] Similar precautions should be taken with its derivatives.
-
Oxidative Stability: The tertiary amine is susceptible to oxidation. Therefore, contact with strong oxidizing agents should be avoided.
Experimental Protocols
The following are detailed methodologies for key experiments related to the reactivity and stability of this compound.
Protocol for Base-Catalyzed Hydrolysis (Saponification)
Objective: To hydrolyze the methyl ester to its corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a known amount of this compound in an excess of aqueous sodium hydroxide solution.
-
Add a stir bar and fit the flask with a reflux condenser.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or chromatography.
Protocol for Reductive Amination to Synthesize a Tertiary Amine
Objective: To demonstrate the nucleophilicity of a secondary amine in forming a tertiary amine, a reaction analogous to the synthesis of the title compound.
Materials:
-
A secondary amine (e.g., piperidine)
-
An aldehyde or ketone (e.g., formaldehyde or acetone)
-
A reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanobohydride)
-
Anhydrous aprotic solvent (e.g., 1,2-dichloroethane or tetrahydrofuran)
-
Round-bottom flask
-
Stir bar and magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the secondary amine and the carbonyl compound in the anhydrous solvent.
-
Add the reducing agent portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the tertiary amine.
Visualizing Reaction Pathways and Workflows
General Signaling Pathway for Ester Hydrolysis
Caption: General mechanism of ester hydrolysis.
Experimental Workflow for Saponification
Caption: Workflow for the saponification of an ester.
Conclusion
This compound is a molecule with two key reactive centers that dictate its chemical behavior. The tertiary amine provides a site for protonation, nucleophilic attack, and oxidation, while the methyl ester is susceptible to hydrolysis, aminolysis, and reduction. Its stability is compromised by strong acidic or basic conditions, which promote ester hydrolysis, and by the presence of strong oxidizing agents. The provided experimental protocols offer a foundation for further investigation into the specific reactivity and for the application of this compound in the synthesis of novel chemical entities for drug discovery and development. A thorough understanding of these properties is essential for its effective use in research and industry.
References
physical and chemical properties of Methyl 1-methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methylpiperidine-2-carboxylate (CAS No. 1690-74-0) is a substituted piperidine derivative with significant potential as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical agents and other biologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its chemical reactivity and potential biological significance. The information is presented to support researchers and professionals in drug discovery and development in leveraging the unique structural and chemical attributes of this compound.
Core Physical and Chemical Properties
This compound is typically a light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the tables below, combining both experimental and computed data to offer a thorough profile.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 1690-74-0 | PubChem[2] |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 157.21 g/mol | PubChem[2] |
| Physical Description | Light yellow liquid | NINGBO INNO PHARMCHEM CO.,LTD.[1] |
| Boiling Point | Data not available for this specific isomer. The related N-methylpiperidine has a boiling point of 106-107 °C. | |
| Density | Data not available for this specific isomer. The related N-methylpiperidine has a density of 0.816 g/mL at 25 °C. | |
| Solubility | Expected to be soluble in organic solvents. The related methyl piperidine-4-carboxylate is slightly soluble in water.[3] |
Table 2: Computed Chemical Properties
| Property | Value | Source |
| XLogP3 | 1.1 | PubChem[2][4] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | PubChem[2][4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Experimental Protocols
Synthesis Workflow
The proposed synthesis involves the N-methylation of piperidine-2-carboxylic acid (pipecolic acid) to yield 1-methylpiperidine-2-carboxylic acid, followed by the esterification of the carboxylic acid with methanol to produce the target compound.
Step 1: Synthesis of 1-Methylpiperidine-2-carboxylic Acid
This procedure is based on the well-established Eschweiler-Clarke reaction for the methylation of amines.
Materials:
-
Piperidine-2-carboxylic acid
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve piperidine-2-carboxylic acid in a minimal amount of water.
-
Add an excess of aqueous formaldehyde, followed by an excess of formic acid.
-
Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid.
-
Evaporate the solvent under reduced pressure to obtain the crude hydrochloride salt.
-
Dissolve the crude salt in water and neutralize with a solution of sodium hydroxide until the pH is approximately 7.
-
The aqueous solution can then be used directly in the next step or the product can be isolated, though direct use is often more efficient.
Step 2: Synthesis of this compound
This procedure follows the principles of Fischer esterification.
Materials:
-
1-Methylpiperidine-2-carboxylic acid (from Step 1)
-
Methanol (anhydrous)
-
Thionyl chloride or concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-methylpiperidine-2-carboxylic acid in anhydrous methanol at 0 °C, slowly add thionyl chloride or concentrated sulfuric acid as a catalyst. A detailed synthesis of the related methyl 1-methylpiperidine-4-carboxylate uses thionyl chloride.[5]
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification and Analysis
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Analysis: The identity and purity of the final product can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Spectral data for related compounds can be found in the literature.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the identity and assessing the purity of the compound.[2] A common method for the analysis of fatty acid methyl esters involves GC-MS.[6][7][8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl stretch.
Chemical Reactivity and Biological Significance
Chemical Reactivity
This compound possesses two primary reactive centers: the tertiary amine and the methyl ester.
-
Tertiary Amine: The nitrogen atom is basic and can be protonated to form a quaternary ammonium salt. It can also act as a nucleophile in certain reactions. The N-methylpiperidine moiety is a common building block in the synthesis of pharmaceuticals.
-
Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. The ester can be reduced to the corresponding primary alcohol or converted to an amide by reaction with an amine.
Biological Significance and Potential Applications
While specific studies on the biological activity of this compound are limited, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. Piperidine derivatives have shown a wide range of pharmacological activities, including analgesic, and antidiabetic properties.[3][10][11]
The N-methylpiperidine moiety, in particular, is found in compounds targeting the central nervous system. The presence of the methyl ester at the 2-position provides a handle for further chemical modification, making this compound a valuable starting material for the synthesis of novel drug candidates. Its structural similarity to N-methyl-pipecolic acid suggests potential roles in metabolic pathways or as a precursor for the synthesis of enzyme inhibitors or receptor ligands.
Conclusion
This compound is a compound of significant interest for synthetic and medicinal chemists. This guide has provided a detailed overview of its known properties and a plausible, well-grounded experimental approach for its synthesis and characterization. The versatile reactivity of its functional groups, combined with the prevalence of the piperidine core in pharmaceuticals, underscores its potential as a valuable intermediate in the development of new therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted.
References
- 1. US2852519A - Method for producing esters of heterocyclic nitrogen carboxylic acids - Google Patents [patents.google.com]
- 2. This compound | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. fiveable.me [fiveable.me]
- 5. prepchem.com [prepchem.com]
- 6. agilent.com [agilent.com]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 1-methylpiperidine-2-carboxylate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methylpiperidine-2-carboxylate, a substituted piperidine derivative, has emerged as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and extensive spectroscopic data are presented to aid researchers in their synthetic endeavors. Furthermore, this guide illustrates a general synthetic workflow, offering a practical reference for laboratory applications.
Introduction: The Piperidine Scaffold and its Significance
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. The conformational flexibility of the piperidine ring, coupled with the basicity of the nitrogen atom, allows for diverse biological activities. The history of piperidine chemistry is rich, dating back to 1850 when it was first isolated from piperine, the pungent compound in black pepper. The subsequent synthesis of the piperidine alkaloid coniine in 1886 marked a significant milestone in synthetic organic chemistry.
This compound, as a derivative of pipecolic acid (piperidine-2-carboxylic acid), belongs to this important class of compounds. Its structure, featuring a methylated nitrogen and a methyl ester at the 2-position, makes it a versatile intermediate for further chemical modifications.
Discovery and History
It is highly probable that this compound was first synthesized as an intermediate in the course of academic or industrial research focused on the synthesis of more complex molecules, rather than as a primary research target itself. Common synthetic routes to this compound involve the N-methylation of piperidine-2-carboxylic acid (pipecolic acid) derivatives followed by esterification, or the reduction of picolinic acid derivatives with subsequent methylation and esterification.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1690-74-0[1] |
| Molecular Formula | C₈H₁₅NO₂[1] |
| Molecular Weight | 157.21 g/mol [1] |
| Appearance | Typically a light yellow liquid |
| IUPAC Name | This compound[1] |
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques. A summary of the available data is presented below.
| Spectroscopic Technique | Data |
| ¹H NMR | Data available through spectral databases.[1] |
| ¹³C NMR | Data available through spectral databases.[1] |
| Mass Spectrometry (GC-MS) | Data available through spectral databases.[1] |
| Infrared (IR) Spectroscopy | Data available for related compounds. |
Note: Specific peak assignments and coupling constants can be accessed through the referenced spectral databases.
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. A common and illustrative method involves the esterification of N-methylpipecolic acid. Below is a detailed, representative experimental protocol for a similar transformation, the synthesis of the regioisomeric Methyl 1-methylpiperidine-4-carboxylate, which can be adapted for the synthesis of the 2-carboxylate isomer.[2]
5.1. Representative Experimental Protocol: Synthesis of Methyl 1-methylpiperidine-4-carboxylate [2]
Materials:
-
1-methylisonipecotic acid hydrochloride (1-methylpiperidine-4-carboxylic acid hydrochloride)
-
Methanol
-
Thionyl chloride
-
Sodium carbonate
-
Methylene chloride
-
Ice-salt bath
Procedure:
-
A solution of 1-methylisonipecotic acid hydrochloride (1 mole equivalent) in methanol (8 mole equivalents) is prepared in a suitable reaction vessel equipped with a stirrer.
-
The solution is cooled to -10 °C using an ice-salt bath.
-
Thionyl chloride (1.55 mole equivalents) is added dropwise to the stirred and cooled solution over a period of 1 hour.
-
After the addition is complete, the ice-salt bath is removed, and the reaction mixture is allowed to warm to 40 °C.
-
The reaction is maintained at 40 °C for 2 hours.
-
The solution is then carefully brought to a pH of approximately 8 by the addition of sodium carbonate.
-
The product is extracted with methylene chloride.
-
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed by evaporation to yield Methyl 1-methylpiperidine-4-carboxylate as a clear liquid.
Note: This protocol is for the 4-carboxylate isomer and serves as a general guideline. Reaction conditions for the 2-carboxylate isomer may need to be optimized.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound starting from pipecolic acid.
References
Methodological & Application
Application Notes and Protocols for Methyl 1-methylpiperidine-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methylpiperidine-2-carboxylate (CAS No. 1690-74-0) is a versatile heterocyclic building block in organic synthesis.[1] Its structure, featuring a chiral center at the 2-position of the N-methylated piperidine ring and a reactive methyl ester, makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly those with pharmaceutical applications. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Chemical Information:
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 1690-74-0 |
| Appearance | Light yellow liquid |
| Purity | Typically ≥98% |
Key Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly local anesthetics and analogs of biologically active alkaloids. Its utility stems from the ability to undergo transformations at the ester functionality and the potential for reactions at the α-carbon to the ester.
Synthesis of Local Anesthetics: Mepivacaine Precursor
This compound is a direct precursor to the local anesthetic Mepivacaine. The synthesis involves the amidation of the methyl ester with 2,6-dimethylaniline.
Reaction Scheme:
Caption: Synthesis of Mepivacaine from this compound.
Experimental Protocol: Synthesis of N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide (Mepivacaine)
This protocol is adapted from the general principles of amide formation from esters and anilines.
-
Materials:
-
This compound (1.0 eq)
-
2,6-Dimethylaniline (1.2 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or other strong, non-nucleophilic base (1.5 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2,6-dimethylaniline in anhydrous toluene at 0 °C, add the strong base portionwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous toluene dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Mepivacaine.
-
Quantitative Data for Amidation:
| Reactant 1 | Reactant 2 | Product | Reagents/Conditions | Yield |
| This compound | 2,6-Dimethylaniline | Mepivacaine | NaHMDS, Toluene, Reflux | High |
Note: Specific yield data for this direct amidation was not found in the provided search results; however, similar reactions typically proceed in high yield.
Precursor to Tropane Alkaloid Analogs
The structural similarity of the N-methylpiperidine moiety to the tropane skeleton makes this compound a potential precursor for the synthesis of analogs of tropane alkaloids like cuscohygrine. A plausible synthetic route involves a Claisen condensation of its enolate with a suitable electrophile.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway to a Cuscohygrine analog.
Experimental Protocol: Enolate Formation and Alkylation (General Procedure)
While a specific protocol for the synthesis of a cuscohygrine analog was not found, the following is a general procedure for the alkylation of ester enolates.
-
Materials:
-
This compound (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Prepare a solution of LDA in anhydrous THF and cool to -78 °C.
-
Add a solution of this compound in anhydrous THF dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Quantitative Data for Enolate Alkylation:
| Substrate | Electrophile | Product | Base/Solvent/Temp. | Yield |
| This compound | Alkyl Halide | α-Alkylated piperidine-2-carboxylate | LDA/THF/-78 °C to RT | Fair to Good |
Note: The yield is dependent on the nature of the alkyl halide.
Reduction to 1-Methyl-2-piperidinemethanol
The methyl ester can be reduced to the corresponding primary alcohol, 1-methyl-2-piperidinemethanol, a valuable intermediate for further functionalization.
Reaction Scheme:
Caption: Reduction of the methyl ester to the corresponding alcohol.
Experimental Protocol: Reduction with Lithium Aluminum Hydride
-
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Diethyl ether or THF
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend LiAlH₄ in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.
-
Add a solution of this compound in the same solvent dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 2-4 hours.
-
Cool the reaction mixture in an ice bath and cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude alcohol.
-
Purify by distillation or chromatography if necessary.
-
Quantitative Data for Reduction:
| Substrate | Reagent | Product | Solvent | Yield |
| This compound | LiAlH₄ | 1-Methyl-2-piperidinemethanol | Diethyl ether | High |
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its applications in the preparation of pharmaceuticals like Mepivacaine, and its potential as a precursor for complex alkaloid analogs, highlight its importance for researchers in drug discovery and development. The protocols provided herein offer a foundation for the practical application of this compound in various synthetic transformations.
References
Application Notes and Protocols for the Quantification of Methyl 1-methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methylpiperidine-2-carboxylate is a substituted piperidine derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, process monitoring, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Method Selection
The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1][2] It offers high chromatographic resolution and sensitive detection. Derivatization may be employed to improve the volatility and thermal stability of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides high sensitivity and selectivity and is particularly useful for analyzing samples in complex biological matrices.[3][4][5] It often requires minimal sample preparation.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected for the described analytical methods. It is important to note that these values are representative and that a full method validation should be performed for any new analytical procedure to determine the actual performance characteristics.[6][7]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 1 ng/mL |
| Linearity Range | 1 - 1000 ng/mL (R² > 0.99) | 0.1 - 500 ng/mL (R² > 0.99) |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a method for the quantification of a similar compound, pipecolic acid, and is expected to be suitable for this compound.[1][2][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, reaction mixture), add a suitable internal standard (e.g., deuterated this compound or a structurally similar compound).
-
Add 1 mL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Predicted):
-
m/z 157 (Molecular ion [M]⁺)
-
m/z 142 ([M-CH₃]⁺)
-
m/z 98 ([M-COOCH₃]⁺)
-
m/z 84 (Piperidine ring fragment)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a general approach for the sensitive quantification of this compound in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, add a suitable internal standard (e.g., deuterated this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Column: Zorbax Extend C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[4][9][10][11]
-
MRM Transitions (Predicted):
-
Analyte: Precursor ion (m/z 158.1 [M+H]⁺) → Product ions (e.g., m/z 98.1, m/z 84.1)
-
Internal Standard: To be determined based on the selected standard.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Predicted mass fragmentation pathway of this compound.
References
- 1. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural screening by multiple reaction monitoring as a new approach for tandem mass spectrometry: presented for the determination of pyrrolizidine alkaloids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Separation of Methyl 1-methylpiperidine-2-carboxylate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract:
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Methyl 1-methylpiperidine-2-carboxylate enantiomers. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing a reliable starting point for researchers, scientists, and drug development professionals. This protocol is designed to be a foundational method for quality control, enantiomeric excess determination, and purification processes involving this compound.
1. Introduction:
This compound is a chiral molecule with applications in pharmaceutical synthesis and drug discovery. The stereochemistry of such compounds is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, the development of effective analytical methods for enantioselective separation is paramount for regulatory compliance and ensuring the safety and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for resolving enantiomers.[1][2] This document provides a detailed protocol for the separation of this compound enantiomers, leveraging a polysaccharide-based CSP known for its broad applicability in separating piperidine derivatives.[3][4]
2. Experimental Protocol:
This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis.
2.1. Materials and Reagents:
-
Racemic this compound standard
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Methanol (HPLC grade, for sample dissolution)
2.2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: A polysaccharide-based column is recommended. For initial method development, a column such as Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is a suitable starting point.[3]
2.3. Chromatographic Conditions:
The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in Methanol |
2.4. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in Methanol.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
2.5. HPLC System Preparation and Operation:
-
Purge the HPLC system with the mobile phase to remove any air bubbles and ensure a stable baseline.
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Set the detection wavelength and column temperature as per the recommended conditions.
-
Inject the prepared sample and start the data acquisition.
3. Data Presentation:
The following table presents hypothetical but representative data for the enantioselective separation of this compound based on the described protocol. Actual retention times and resolution may vary.
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Enantiomer 1 | 8.5 | 1.1 | \multirow{2}{*}{> 2.0} |
| Enantiomer 2 | 10.2 | 1.2 |
4. Method Optimization Notes:
-
Mobile Phase Composition: The ratio of n-Hexane to Isopropanol can be adjusted to optimize retention times and resolution. Increasing the percentage of Isopropanol will generally decrease retention times.
-
Amine Additive: The concentration of Diethylamine is crucial for good peak shape for basic compounds like piperidines.[3][4] It can be varied (e.g., from 0.05% to 0.2%) to improve peak symmetry.
-
Alcohol Modifier: Ethanol can be used as an alternative to Isopropanol and may provide different selectivity.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate may improve resolution but will increase the run time.
-
Temperature: Column temperature can affect enantioselectivity. Investigating a range of temperatures (e.g., 15-35 °C) may be beneficial for optimizing the separation.
5. Visualization of the Experimental Workflow:
The following diagram illustrates the logical flow of the HPLC protocol for the chiral separation of this compound.
Caption: Experimental workflow for the HPLC analysis.
The protocol described in this application note provides a reliable and reproducible method for the enantioselective separation of this compound. By employing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase containing a basic additive, a successful baseline separation of the enantiomers can be achieved. This method serves as an excellent starting point for further optimization and validation for specific research and development needs in the pharmaceutical industry.
References
Application Note: GC-MS Analysis of Methyl 1-methylpiperidine-2-carboxylate Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 1-methylpiperidine-2-carboxylate (CAS: 1690-74-0) is a key intermediate and building block in the synthesis of various pharmaceutical agents.[1] Its molecular formula is C8H15NO2 with a molecular weight of approximately 157.21 g/mol .[2] The piperidine scaffold is a prevalent structural motif in many bioactive molecules.[3] Therefore, monitoring the synthesis of this compound is critical for ensuring reaction completion, identifying potential byproducts, and quantifying the final product's purity. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for the separation and identification of volatile and semi-volatile compounds within a complex reaction mixture.[4] This application note provides a detailed protocol for the quantitative analysis of a this compound reaction mixture.
Principle
The methodology leverages the chromatographic separation power of Gas Chromatography (GC) with the definitive identification capabilities of Mass Spectrometry (MS). Components of the reaction mixture are volatilized and separated based on their boiling points and interactions with a capillary column's stationary phase. As each separated component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," allowing for unambiguous identification. Quantification is achieved by comparing the peak area of the target analyte to that of a known concentration of an internal standard.
Experimental Protocols
This section details the necessary steps for sample preparation and instrumental analysis.
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The goal is to prepare a sample that is suitable for injection into the GC-MS system.[5]
-
Materials:
-
Reaction mixture sample
-
Dichloromethane (DCM), GC-grade
-
Internal Standard (IS) solution: N-Methyl-d3-piperidine (100 µg/mL in DCM)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials (1.5 mL) with caps
-
Syringe filters (0.22 µm, PTFE)
-
-
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Add 100 µL of the 100 µg/mL internal standard solution to the flask.
-
Dilute to the 10 mL mark with dichloromethane. This results in a 1:100 dilution of the sample and an internal standard concentration of 1 µg/mL.
-
Cap the flask and vortex for 30 seconds to ensure homogeneity.
-
If the solution contains particulate matter, filter it through a 0.22 µm syringe filter into a clean GC vial.[6]
-
Cap the vial and proceed to GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis. These may be adapted based on the specific instrumentation available.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5MS (or equivalent 5% phenylmethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[8] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[8] |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial Temp: 80 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold at 280 °C for 5 min[7][9] |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Acquisition Mode | Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Results
Quantitative Analysis
Following data acquisition, the concentration of the target compound and related substances can be determined. The table below presents hypothetical quantitative results from a typical reaction mixture analysis. The quantification is based on the ratio of the analyte peak area to the internal standard peak area.
| Compound Name | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Concentration (µg/mL) | Relative Area (%) |
| Methyl piperidine-2-carboxylate | 8.95 | 143 | 84 | 56 | 15.6 | 1.5 |
| This compound | 10.21 | 157 | 98 | 142 | 955.3 | 93.1 |
| Unidentified Byproduct A | 11.54 | 171 | 112 | 84 | 28.7 | 2.8 |
| N-Methyl-d3-piperidine (IS) | 5.62 | 102 | 87 | 58 | (1.0) | N/A |
Mass Spectrum Interpretation
The identity of this compound is confirmed by its mass spectrum. The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 157. Key fragmentation ions would include a peak at m/z 142 (loss of a methyl group, [M-15]+) and a prominent peak at m/z 98 (loss of the methoxycarbonyl group, [M-59]+), which corresponds to the N-methylated piperidine ring fragment.
Visualizations
Reaction Pathway
The analysis is contextualized by the synthesis reaction, typically involving the N-methylation of a precursor.
Caption: Synthesis pathway for this compound.
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.
Caption: Workflow for the GC-MS analysis of the reaction mixture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cmbr-journal.com [cmbr-journal.com]
- 5. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. academicjournals.org [academicjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 1-methylpiperidine-2-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methylpiperidine-2-carboxylate is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Its rigid piperidine scaffold, coupled with a reactive methyl ester and a tertiary amine, makes it a valuable precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of notable pharmaceuticals, including the local anesthetic Mepivacaine.
Key Applications
The primary application of this compound and its structural analogs lies in the synthesis of compounds targeting the central nervous system (CNS) and in local anesthetics. The piperidine moiety is a common feature in many neurologically active drugs.
Featured Application: Synthesis of Mepivacaine
Mepivacaine, a local anesthetic of the amide type, can be synthesized from a precursor structurally similar to this compound. The key synthetic step involves the N-methylation of a piperidine-2-carboxamide derivative. The following sections detail the reaction and provide a representative protocol.
Quantitative Data for Mepivacaine Synthesis
The synthesis of Mepivacaine from N-(2,6-dimethylphenyl)-2-piperidinecarboxamide via N-methylation with formaldehyde and formic acid has been reported with the following quantitative parameters:
| Parameter | Value | Reference |
| Starting Material | (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | [1] |
| Methylation Reagent | Paraformaldehyde | [1] |
| Solvent/Reagent | 90% Formic Acid | [1] |
| Molar Ratio (Amide:Paraformaldehyde) | 1 : 3 | [1] |
| Molar Ratio (Amide:Formic Acid) | 1 : 5 | [1] |
| Reaction Temperature | 90-95 °C | [1] |
| Reaction Time | 8 hours | [1] |
| Yield | Not explicitly stated, but implied to be high |
Experimental Protocol: Synthesis of Mepivacaine (Illustrative)
This protocol is based on the N-methylation of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, a key step in Mepivacaine synthesis.
Materials:
-
(S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (46.46 g, 0.2 mol)
-
90% Formic Acid (51.2 g, 1.0 mol)
-
Paraformaldehyde (18 g, 0.6 mol)
-
1-liter reaction flask
-
Oil bath
-
Tail gas absorption device
Procedure:
-
To a 1-liter reaction flask, add 51.2 g (1.0 mol) of 90% formic acid.
-
At a temperature of 20-25 °C, add 46.46 g (0.2 mol) of (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide and stir for 10 minutes.[1]
-
Add 18 g (0.6 mol) of paraformaldehyde to the reaction mixture.[1]
-
Heat the reaction mixture in an oil bath to 90-95 °C. Gas evolution should be observed and managed with a tail gas absorption device.[1]
-
Maintain the reaction at this temperature for 8 hours.[1]
-
After the reaction is complete, cool the mixture and process it to isolate the Mepivacaine product.
Note: The patent does not detail the workup and purification procedure. A typical workup would involve basification to neutralize the formic acid, followed by extraction of the product with an organic solvent, and subsequent purification, for instance, by crystallization of a salt.
Conceptual Application: Synthesis of Methylphenidate Analogs
General Synthetic Strategy
-
Activation of the 2-Position: The first step would involve the generation of a nucleophilic species from a phenylacetic acid derivative.
-
Coupling Reaction: This nucleophile would then react with an electrophilic form of the piperidine precursor. Alternatively, the piperidine ring could be constructed around the phenylacetic acid moiety.
-
Esterification: The final step would be the esterification of the carboxylic acid to the methyl ester, if not already present in the precursor.
The synthesis of Ritalin often starts with the reaction of benzylcyanide and 2-chloropyridine. The resulting product is then hydrolyzed, the pyridine ring is hydrogenated to a piperidine ring, and finally, the carboxylate is formed.[2]
Visualizations
Experimental Workflow: Synthesis of Mepivacaine
Caption: Workflow for the synthesis of Mepivacaine.
Logical Relationship: this compound as a Precursor
Caption: Synthetic pathways from the precursor.
References
Application Notes and Protocols for the N-Alkylation of Methyl Pipecolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of methyl pipecolinate, a key synthetic transformation for the generation of diverse chemical entities in drug discovery and development. The functionalization of the secondary amine in the pipecolinate scaffold is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. Two primary and robust methodologies are presented: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.
Introduction
Methyl pipecolinate is a valuable chiral building block in organic synthesis, and its derivatives are integral to a wide range of biologically active compounds. The N-alkylation of this scaffold allows for the introduction of various substituents, profoundly influencing properties such as basicity, lipophilicity, and receptor-binding interactions. The choice of synthetic strategy depends on the desired substituent, the required reaction conditions, and the scale of the synthesis. Direct alkylation is a classical and straightforward approach, while reductive amination offers a milder and often more selective alternative that prevents over-alkylation.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of methyl pipecolinate and analogous piperidine derivatives using the protocols detailed below.
Table 1: Direct N-Alkylation with Alkyl Halides
| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12-24 | 85-95 | Piperidin-2-ylmethyl acetate |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 50 | 4 | 80-90 | N-(piperidin-4-yl)-4H-chromene-2-carboxamide[1] |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 18 | 75-85 | Piperidin-2-ylmethyl acetate |
| 2-(Trifluoromethyl)benzyl bromide | K₂CO₃ | ACN | 50 | 4 | 32.2 | N-(piperidin-4-yl)-4H-chromene-2-carboxamide[1] |
Table 2: N-Alkylation via Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Formaldehyde | Formic Acid | Water | 100 | 2 | 93[2] |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 4-12 | 80-90 |
| Acetone | NaBH(OAc)₃ | Dichloromethane | 25 | 4-12 | 75-85 |
| Cyclohexanone | NaBH₃CN | Methanol | 25 | 12 | 80-90 |
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct nucleophilic substitution of an alkyl halide by the secondary amine of methyl pipecolinate in the presence of a mild base.
Materials:
-
Methyl pipecolinate hydrochloride
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of methyl pipecolinate hydrochloride (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be heated to 50-70°C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[3]
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated methyl pipecolinate.
Method 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of methyl pipecolinate with an aldehyde or ketone via the in-situ formation and reduction of an iminium intermediate.
Materials:
-
Methyl pipecolinate hydrochloride
-
Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane or Methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl pipecolinate hydrochloride (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.[3]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[3]
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.[3]
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[3]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-alkylated product.[3]
Mandatory Visualizations
Caption: General experimental workflows for N-alkylation.
Caption: Chemical reaction schemes for N-alkylation methods.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1-methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 1-methylpiperidine-2-carboxylate, a key intermediate in pharmaceutical development. The synthesis is presented as a two-step process, commencing with the esterification of commercially available 1-methylpiperidine-2-carboxylic acid. An alternative, more convergent route starting from methyl piperidine-2-carboxylate via N-methylation is also detailed, offering flexibility based on starting material availability and cost.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1690-74-0 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Light yellow liquid |
| Purity (typical) | ≥98% |
Synthetic Pathways Overview
Two primary synthetic routes are outlined for the large-scale production of this compound.
Route 1: Esterification of 1-methylpiperidine-2-carboxylic acid. This is a straightforward and high-yielding approach when the corresponding carboxylic acid is readily available.
Route 2: N-methylation of methyl piperidine-2-carboxylate. This method is advantageous when methyl piperidine-2-carboxylate is the more accessible starting material. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formaldehyde and formic acid.[1][2] This reductive amination process is known for its high efficiency and the prevention of quaternary ammonium salt formation.[1]
Diagrams of Synthetic Pathways and Workflow
Caption: Synthetic Routes to this compound.
Caption: General Experimental Workflow for Large-Scale Synthesis.
Experimental Protocols
Route 1: Esterification of 1-methylpiperidine-2-carboxylic acid
This protocol is adapted from a similar procedure for a positional isomer and is expected to provide high yields.
Materials:
-
1-methylpiperidine-2-carboxylic acid hydrochloride
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large-scale glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe
-
Cooling bath (ice-salt or chiller)
-
Rotary evaporator
-
Extraction vessel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean and dry reactor, suspend 1-methylpiperidine-2-carboxylic acid hydrochloride (1.0 mol equivalent) in methanol (approximately 5-10 volumes).
-
Reagent Addition: Cool the stirred suspension to -10 °C to 0 °C using a cooling bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂. Dissolve the residue in water and cool in an ice bath.
-
Neutralization: Slowly add a saturated solution of sodium carbonate to adjust the pH to approximately 8-9.
-
Extraction: Transfer the aqueous solution to an extraction vessel and extract with dichloromethane (3 x 3 volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
Expected Yield: 85-95%
Route 2: N-methylation of methyl piperidine-2-carboxylate (Eschweiler-Clarke Reaction)
This protocol utilizes the robust Eschweiler-Clarke reaction for the N-methylation of the secondary amine.[1][2]
Materials:
-
Methyl piperidine-2-carboxylate
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large-scale glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe
-
Heating mantle or oil bath
-
Rotary evaporator
-
Extraction vessel
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a reactor, add methyl piperidine-2-carboxylate (1.0 mol equivalent).
-
Reagent Addition: Sequentially add formic acid (2.0-3.0 equivalents) and formaldehyde solution (2.0-3.0 equivalents) to the stirred starting material. The addition may be exothermic, so cooling may be necessary to maintain the temperature below 30 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) for 4-8 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 3 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation to afford pure this compound.
Expected Yield: 75-90%
Data Summary
| Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Scale-up Considerations |
| 1 | 1-Methylpiperidine-2-carboxylic acid | Methanol, Thionyl Chloride | 85-95 | >98 | Exothermic addition of thionyl chloride requires careful temperature control. Corrosive nature of reagents. |
| 2 | Methyl piperidine-2-carboxylate | Formaldehyde, Formic Acid | 75-90 | >98 | Gas evolution (CO₂) during reaction and neutralization requires adequate ventilation and headspace in the reactor. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Formic acid is corrosive and can cause severe burns.
-
Formaldehyde is a known carcinogen and sensitizer.
-
The neutralization step in both protocols can be highly exothermic and involve gas evolution. Perform additions slowly and with adequate cooling.
These protocols provide a foundation for the large-scale synthesis of this compound. Optimization of reaction conditions, solvent volumes, and purification techniques may be necessary to meet specific purity and yield requirements for different applications.
References
Application of Methyl 1-methylpiperidine-2-carboxylate in Medicinal Chemistry: Synthesis of the Local Anesthetic Mepivacaine
Introduction
Methyl 1-methylpiperidine-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key precursor in the synthesis of a class of amide-type local anesthetics. Its rigid piperidine scaffold and the presence of a reactive ester functional group make it an ideal starting material for the construction of complex molecules with specific stereochemical and pharmacological properties. This application note details the use of this compound in the synthesis of mepivacaine, a widely used local anesthetic, and provides relevant experimental protocols and biological data.
Key Application: Synthesis of Mepivacaine
Mepivacaine, chemically known as N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide, is a local anesthetic of the amide type.[1][2] It functions by reversibly blocking nerve impulse conduction through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. This compound serves as the foundational piperidine core of the mepivacaine molecule.
The synthesis of mepivacaine from this compound involves a key amidation reaction. The general synthetic approach first involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with 2,6-dimethylaniline. Alternatively, direct amidation of the ester can be achieved under certain conditions.
Quantitative Data
The following table summarizes key physicochemical and pharmacological data for mepivacaine.
| Parameter | Value | Reference |
| Molecular Formula | C15H22N2O | [1] |
| Molecular Weight | 246.35 g/mol | [1] |
| Melting Point | 150.5 °C | [1] |
| pKa | 7.7 | [1] |
| LogP | 1.95 | [1] |
Experimental Protocols
The following protocols outline the synthesis of mepivacaine from precursors related to this compound. While direct synthesis from the methyl ester can be performed, a common route involves the corresponding carboxylic acid.
Protocol 1: Synthesis of N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide (Mepivacaine) via Reductive Amination and Amide Coupling
This protocol describes a modern approach utilizing a continuous-flow tandem hydrogenation/reductive amination strategy.[3]
Step 1: Amide Formation from α-Picolinic Acid and 2,6-Xylidine
-
Combine α-picolinic acid and 2,6-xylidine in a sealed microwave vessel.
-
Heat the mixture to 150 °C for 5 minutes using microwave irradiation to form the intermediate amide.
Step 2: Tandem Hydrogenation and Reductive Amination
-
The intermediate amide from Step 1 is then subjected to continuous-flow hydrogenation in a high-pressure hydrogenator (e.g., H-Cube ProTM).
-
The hydrogenation is performed in the presence of formaldehyde, which acts as the methylating agent for the piperidine nitrogen through a reductive amination process.
-
This tandem reaction directly converts the pyridine ring of the intermediate to the N-methylated piperidine ring of mepivacaine.
Protocol 2: Classical Synthesis of Mepivacaine Hydrochloride
This protocol follows a more traditional synthetic route.
Step 1: Hydrogenation of Picolinic Acid-2,6-xylidide
-
Picolinic acid-2,6-xylidide is hydrogenated in the presence of hydrochloric acid (HCl) to yield the hydrochloride salt of piperidine-2-carboxylic acid-2,6-xylidide.[4]
-
A suitable catalyst, such as platinum on carbon, is used for the hydrogenation, typically under hydrogen gas pressure (e.g., 10 atmospheres) and elevated temperature (e.g., 90-100 °C).[4]
Step 2: Reductive Methylation
-
The resulting piperidine intermediate is then subjected to catalytic reductive methylation using formaldehyde as the methylating agent.[4][5]
-
A palladium on carbon catalyst is typically used for this step.[4]
-
The reaction is carried out in a suitable solvent, such as ethanol.[4]
-
The final product, mepivacaine, is isolated as its hydrochloride salt.
Mandatory Visualizations
Diagram 1: Synthetic Pathway to Mepivacaine
Caption: Synthetic route from this compound to Mepivacaine.
Diagram 2: Mechanism of Action of Mepivacaine
References
- 1. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mepivacaine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy | Semantic Scholar [semanticscholar.org]
- 4. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 5. CN103073483B - Preparation method of mepivacaine and optical enantiomer of mepivacaine - Google Patents [patents.google.com]
Application Notes and Protocols: Chiral Synthesis of (S)-Methyl 1-methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 1-methylpiperidine-2-carboxylate is a chiral building block of significant interest in pharmaceutical synthesis, particularly in the development of novel therapeutic agents. Its stereochemically defined structure is a key component in various biologically active molecules. This document provides a detailed protocol for the chiral synthesis of (S)-Methyl 1-methylpiperidine-2-carboxylate, starting from the commercially available chiral precursor, (S)-pipecolic acid. The described two-step synthesis involves N-methylation followed by esterification. This application note includes detailed experimental procedures, a summary of expected yields, and a visual representation of the synthetic workflow to aid researchers in the efficient and enantiomerically pure synthesis of this valuable compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the two-step synthesis of (S)-Methyl 1-methylpiperidine-2-carboxylate. The data is compiled from analogous transformations reported in the literature.
Table 1: N-methylation of (S)-Pipecolic Acid
| Parameter | Value | Reference |
| Starting Material | (S)-Pipecolic Acid | - |
| N-methylation Reagent | Formaldehyde/Formic Acid (Eschweiler-Clarke) | General Method |
| Typical Yield | 85-95% | Analogous Reactions |
| Product | (S)-1-Methylpiperidine-2-carboxylic acid | [1] |
| Chiral Purity | >99% ee (retention of configuration) | Assumed |
Table 2: Esterification of (S)-1-Methylpiperidine-2-carboxylic acid
| Parameter | Value | Reference |
| Starting Material | (S)-1-Methylpiperidine-2-carboxylic acid | [1] |
| Esterification Reagent | Thionyl chloride in Methanol | [2] |
| Typical Yield | 80-90% | [2] |
| Product | (S)-Methyl 1-methylpiperidine-2-carboxylate | |
| Purity | >98% |
Experimental Protocols
This section details the two-step experimental protocol for the synthesis of (S)-Methyl 1-methylpiperidine-2-carboxylate.
Step 1: Synthesis of (S)-1-Methylpiperidine-2-carboxylic acid via Eschweiler-Clarke Reaction
This procedure outlines the N-methylation of (S)-pipecolic acid using the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.
Materials:
-
(S)-Pipecolic acid
-
Formic acid (98-100%)
-
Formaldehyde (37 wt. % in H₂O)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Ethanol
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-pipecolic acid (1 equiv.).
-
Add formic acid (3 equiv.) to the flask, followed by the slow addition of aqueous formaldehyde (3 equiv.).
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid (2 equiv.) and concentrate the mixture under reduced pressure to remove excess formic acid and water.
-
The resulting residue is triturated with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
The crude product can be recrystallized from ethanol to yield pure (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.
Step 2: Synthesis of (S)-Methyl 1-methylpiperidine-2-carboxylate via Fischer Esterification
This protocol describes the esterification of (S)-1-methylpiperidine-2-carboxylic acid to the corresponding methyl ester. A common method involves the use of thionyl chloride in methanol.[2]
Materials:
-
(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium carbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend (S)-1-methylpiperidine-2-carboxylic acid hydrochloride (1 equiv.) in anhydrous methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add thionyl chloride (1.5 equiv.) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature, then heat to reflux (approximately 40 °C) for 2-4 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify to approximately pH 8 with a saturated aqueous solution of sodium carbonate.[2]
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Methyl 1-methylpiperidine-2-carboxylate as an oil.[2] Further purification can be achieved by vacuum distillation if necessary.
Synthetic Workflow and Logical Relationships
The following diagrams illustrate the overall synthetic workflow for the preparation of (S)-Methyl 1-methylpiperidine-2-carboxylate.
Caption: Synthetic workflow for (S)-Methyl 1-methylpiperidine-2-carboxylate.
Caption: Logical relationship of the synthesis steps.
References
Application Notes: The Use of Methyl 1-methylpiperidine-2-carboxylate as a Chiral Resolving Agent
Introduction
Methyl 1-methylpiperidine-2-carboxylate is a chiral heterocyclic compound.[1] While direct literature on its use as a resolving agent is not extensively documented, its structural features—specifically the presence of a chiral center and a basic nitrogen atom—make it a strong theoretical candidate for the resolution of racemic carboxylic acids. The most common and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts, a process first demonstrated by Louis Pasteur.[2] This method involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent.[2][3] The resulting diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[4][5]
These application notes provide a detailed framework for utilizing enantiomerically pure this compound as a resolving agent for racemic carboxylic acids, based on established chemical principles.
Principle of Chiral Resolution
The resolution of a racemic carboxylic acid, denoted as (±)-R-COOH, using a single enantiomer of this compound, for instance, the (S)-enantiomer, is based on an acid-base reaction. The reaction yields a mixture of two diastereomeric salts:
-
[(R)-R-COO⁻] [(S)-Resolving Agent-H⁺]
-
[(S)-R-COO⁻] [(S)-Resolving Agent-H⁺]
These diastereomeric salts are not mirror images and thus have distinct physical properties.[5] By carefully selecting a solvent system, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The precipitated salt can then be isolated, and the enantiomerically enriched carboxylic acid can be liberated by treatment with a strong acid.[4]
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol describes a general procedure for the resolution of a generic racemic carboxylic acid using (S)-Methyl 1-methylpiperidine-2-carboxylate.
Materials:
-
Racemic carboxylic acid ((±)-R-COOH)
-
(S)-Methyl 1-methylpiperidine-2-carboxylate (enantiomerically pure, >99% ee)
-
Anhydrous solvents for screening (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof)
-
Standard laboratory glassware
-
Heating/stirring mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a heated solvent or solvent mixture determined from prior screening.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-Methyl 1-methylpiperidine-2-carboxylate in the same solvent. Note: Using a sub-stoichiometric amount (around 0.5 equivalents) of the resolving agent often yields a higher enantiomeric excess in the crystallized salt.
-
Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring. The formation of a precipitate may occur immediately or upon cooling.
-
Crystallization: If no precipitate forms, slowly cool the solution to room temperature, and then to 0-5 °C in an ice bath to induce crystallization. If necessary, crystallization can be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Aging: Allow the mixture to stand at a low temperature for several hours (e.g., 2-24 hours) to ensure complete crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystalline salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight. The enantiomeric purity of the acid within the salt can be checked at this stage by a small-scale acid-base workup followed by chiral HPLC analysis.
Protocol 2: Liberation of the Enantiopure Carboxylic Acid
Materials:
-
Isolated and dried diastereomeric salt
-
Dilute strong acid (e.g., 1 M HCl or 1 M H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Salt Dissociation: Suspend the diastereomeric salt in a mixture of water and an appropriate organic extraction solvent.
-
Acidification: Cool the suspension in an ice bath and slowly add dilute strong acid with stirring until the pH of the aqueous layer is approximately 1-2. This protonates the carboxylate, breaking the salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine and Wash: Combine the organic extracts and wash them with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess (ee) of the carboxylic acid using chiral HPLC, GC, or by preparing a diastereomeric derivative for NMR analysis.
Data Presentation
The success of a chiral resolution experiment is evaluated based on the yield and the enantiomeric excess of the product. Below is a table of hypothetical data for the resolution of a generic racemic carboxylic acid.
| Racemic Acid | Resolving Agent Enantiomer | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Liberated Acid (%) |
| (±)-2-Phenylpropanoic Acid | (S)-Methyl 1-methylpiperidine-2-carboxylate | Ethanol | 42% | >95% |
| (±)-Mandelic Acid | (S)-Methyl 1-methylpiperidine-2-carboxylate | Acetone | 38% | >98% |
| (±)-Ibuprofen | (R)-Methyl 1-methylpiperidine-2-carboxylate | Acetonitrile | 45% | >97% |
Visualizations
References
- 1. KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate - Google Patents [patents.google.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 1-methylpiperidine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of crude Methyl 1-methylpiperidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatography method for purifying crude this compound?
A1: The most common and effective method for the purification of this compound is silica gel column chromatography.[1] Flash chromatography is often employed to expedite the separation process.
Q2: How do I monitor the progress of the column chromatography?
A2: Thin-layer chromatography (TLC) is the best method to monitor the purification.[1] A suitable mobile phase, typically a mixture of hexanes and ethyl acetate, should be used to achieve good separation between the product and impurities. The spots can be visualized using a suitable stain such as potassium permanganate, as the target compound may not be UV active.
Q3: What are some common impurities I might encounter in my crude sample?
A3: Common impurities can include unreacted starting materials, such as piperidine-2-carboxylic acid derivatives, N-methylation reagents, and byproducts from the esterification process. If the synthesis involves protecting groups, partially deprotected intermediates may also be present.
Q4: My purified product is an oil, but I expected a solid. What should I do?
A4: The presence of residual solvents or minor impurities can prevent crystallization. Try dissolving the oil in a minimal amount of a non-polar solvent like hexanes and storing it at a low temperature to induce crystallization. Trituration with cold hexanes can also be effective. Ensure the product is thoroughly dried under high vacuum to remove all solvent traces.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify the presence of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity and confirm the molecular weight of the product.
Troubleshooting Guides
Issue 1: The product is not moving from the baseline on the TLC plate.
| Possible Cause | Solution |
| Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| The compound is very polar. | Consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| Interaction with silica gel. | The basic nitrogen of the piperidine can strongly interact with the acidic silica gel. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can mitigate this issue.[2] |
Issue 2: Poor separation of the product from an impurity (spots are too close on TLC).
| Possible Cause | Solution |
| Inappropriate solvent system. | Screen different solvent systems. Try combinations of hexanes, ethyl acetate, dichloromethane, and methanol to find a system that provides better resolution. |
| Co-eluting impurity. | If changing the solvent system doesn't resolve the issue, consider using a different stationary phase, such as alumina, for the column chromatography.[1] |
Issue 3: Low yield after column chromatography.
| Possible Cause | Solution |
| Product is still on the column. | After the product has seemingly eluted (as monitored by TLC), flush the column with a significantly more polar solvent (e.g., 10-20% methanol in dichloromethane) to ensure all the product has been recovered.[1] |
| Product loss during work-up. | Ensure complete extraction from any aqueous layers during the work-up by back-extracting the aqueous phase with an organic solvent.[1] |
| Improper column packing. | Air bubbles or channels in the silica gel can lead to poor separation and product loss. Ensure the column is packed uniformly. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and allow it to dry. Visualize the spots using an appropriate method, such as a potassium permanganate stain.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf for the product for column chromatography is typically between 0.2 and 0.4.
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).[1]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the packed silica gel.
-
-
Elution:
-
Begin eluting with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, start with 95:5 Hexane:Ethyl Acetate and gradually increase to 80:20 Hexane:Ethyl Acetate.
-
-
Fraction Collection:
-
Collect the eluate in a series of labeled fractions.
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Quantitative Data Summary
The following table provides typical chromatographic conditions for piperidine derivatives that can be used as a starting point for the purification of this compound.
| Technique | Stationary Phase | Mobile Phase (Eluent) | Typical Rf / Retention Time | Reference |
| Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient) | 0.2 - 0.7 | [3] |
| Flash Column Chromatography | Silica Gel | Hexane / Diethyl Ether (gradient) | 0.25 - 0.5 | [4] |
| Flash Column Chromatography | Silica Gel | Dichloromethane / Methanol (gradient) | Varies | [5] |
| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water with modifier (e.g., 0.1% DEA or TFA) | Varies | [2][6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. rsc.org [rsc.org]
- 5. KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate - Google Patents [patents.google.com]
- 6. Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Methyl 1-methylpiperidine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 1-methylpiperidine-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The main synthetic strategies for this compound involve two key transformations: N-methylation of the piperidine ring and esterification of the carboxylic acid at the 2-position. These can be performed in different orders. The most common routes are:
-
Route A: N-methylation of Methyl pipecolinate. This involves the direct methylation of the secondary amine of the pre-formed ester, Methyl pipecolinate.
-
Route B: Esterification of 1-methylpiperidine-2-carboxylic acid. This route prioritizes the N-methylation of piperidine-2-carboxylic acid, followed by the esterification of the resulting tertiary amine-acid.
-
Route C: Reductive amination starting from picolinic acid derivatives. This industrial approach often involves the reduction of a pyridine ring (picolinic acid derivative) and subsequent or concurrent methylation to yield the final product, sometimes in very high yields.[1]
Q2: Which N-methylation method is recommended to avoid the formation of quaternary ammonium salts?
A2: The Eschweiler-Clarke reaction is highly recommended for the N-methylation of primary or secondary amines to tertiary amines as it inherently avoids the formation of quaternary ammonium salts.[2] This reaction utilizes an excess of formic acid and formaldehyde. The mechanism prevents over-methylation because a tertiary amine cannot form an iminium ion under these conditions, which is a necessary intermediate for the reaction to proceed.[2]
Q3: Can the chirality of the starting material be preserved during N-methylation?
A3: Yes, preserving chirality is a critical consideration. The Eschweiler-Clarke reaction is known to typically proceed without causing racemization in chiral amines.[2] In contrast, other methods, such as using methyl iodide and a strong base like sodium hydride, have been reported to potentially cause racemization.[3]
Q4: My reductive amination reaction is incomplete, and I have a persistent imine impurity. What should I do?
A4: Incomplete reduction leading to imine impurities is a common issue in reductive amination.[4] To address this, consider the following:
-
Increase the excess of the reducing agent: Ensure a sufficient molar excess of the reducing agent (e.g., sodium borohydride) is used.
-
Optimize reaction temperature: While some reductions are performed at room temperature or below, gently increasing the temperature after the initial imine formation may drive the reduction to completion.[4]
-
Choice of reducing agent: For challenging reductions, stronger or more specific reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride can be more effective.[5]
-
pH control: The pH of the reaction can be crucial for both imine formation and the stability and reactivity of the borohydride reducing agent. Ensure the pH is suitable for the chosen reagents.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield in N-methylation (Eschweiler-Clarke) | Insufficient excess of formaldehyde or formic acid. | Use a significant excess of both formaldehyde and formic acid to ensure the reaction goes to completion.[2][6] |
| Reaction temperature too low or reaction time too short. | The reaction is often performed at or near boiling in an aqueous solution to ensure a reasonable reaction rate.[2] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. | |
| Low Yield in N-methylation (Alkyl Halide) | Formation of quaternary ammonium salt. | Use a less reactive methylating agent or carefully control the stoichiometry. The Eschweiler-Clarke reaction is a better alternative to avoid this side product.[2] |
| Steric hindrance. | For sterically hindered amines, a more reactive methylating agent or harsher reaction conditions might be necessary, though this increases the risk of side reactions. | |
| Low Yield in Esterification | Incomplete reaction. | When using reagents like thionyl chloride, ensure anhydrous conditions and an adequate reaction time.[7] Driving off the generated HCl gas can also help push the equilibrium. |
| Hydrolysis of the ester during workup. | During the workup, avoid prolonged exposure to strongly acidic or basic aqueous conditions. Ensure neutralization is done efficiently and at a low temperature. | |
| Product is difficult to purify | Contamination with starting material. | Optimize the reaction to drive it to completion. If separation is necessary, consider column chromatography with an appropriate solvent system or acid-base extraction to separate the more basic tertiary amine product from the secondary amine starting material. |
| Contamination with imine intermediate. | This indicates incomplete reduction. See Q4 in the FAQ section for troubleshooting this issue.[4] |
Data Summary
The following table summarizes various synthetic approaches for this compound and related structures, highlighting the reagents used and the reported yields.
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| N-Methylation & Esterification | Piperidine-2-carboxylic acid | 1. CH₃I, NaH2. Not specified | 60-65% | [3] |
| Chiral Resolution | Racemic 1-methylpiperidine-2-carboxylic acid hydrochloride | L-Tartaric acid | 40% | [3] |
| Esterification | 1-methylisonipecotic acid hydrochloride | Thionyl chloride, Methanol | 87% | [7] |
| Hydrogenation & Methylation | Picolinic acid xylidide | 1. H₂, Catalyst2. Formaldehyde, Formic acid, Catalyst | 92% | [1] |
| Reductive Amination | 4-picoline-2-carboxylic acid, ethyl ester oxynitride | Anhydrous formic acid amine, 10% Pd/C | 76-79% | [8] |
Experimental Protocols
Protocol 1: N-Methylation of Piperidine-2-carboxylic Acid[3]
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Dissolve piperidine-2-carboxylic acid (1.5 kg) in dry tetrahydrofuran (THF, 10.0 L).
-
Cool the solution to 0°C.
-
Add methyl iodide (2.2 equivalents) dropwise.
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Following the methyl iodide addition, add sodium hydride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
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Allow the reaction mixture to warm to 25°C and stir for 12 hours.
-
Carefully quench the reaction by adding 6N HCl.
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Evaporate the solvent under reduced pressure.
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Recrystallize the resulting residue from an ethanol/ether mixture to yield 1-methylpiperidine-2-carboxylic acid hydrochloride.
Protocol 2: Eschweiler-Clarke Methylation of an Amine[2][6]
This is a general protocol and may require optimization for methyl pipecolinate.
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To the secondary amine (e.g., Methyl pipecolinate, 1 equivalent), add an excess of aqueous formaldehyde solution (typically 37 wt. %).
-
Add an excess of formic acid (at least 2 equivalents for methylation of a secondary amine).
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Heat the reaction mixture to near boiling (reflux) until gas (CO₂) evolution ceases. The reaction is typically complete within a few hours.
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Cool the reaction mixture and make it basic by adding a suitable base (e.g., NaOH or Na₂CO₃).
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Extract the tertiary amine product with an organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for instance, by distillation or column chromatography.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in N-methylation reactions.
References
- 1. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. prepchem.com [prepchem.com]
- 8. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
common side reactions in the synthesis of Methyl 1-methylpiperidine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-methylpiperidine-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete, and I still have a significant amount of the starting material, methyl pipecolinate. What could be the issue?
A1: Incomplete conversion is a common issue. Here are several factors to consider:
-
Insufficient Reagents: The Eschweiler-Clarke reaction, a common method for this synthesis, requires an excess of both formaldehyde and formic acid. Ensure you are using a sufficient molar excess of both reagents as specified in the protocol.
-
Low Reaction Temperature: This reaction typically requires heating to drive it to completion. Ensure your reaction temperature is maintained at the recommended level, often near the boiling point of the aqueous solution.
-
Reaction Time: The reaction may require several hours to proceed to completion. Verify that you have allowed for an adequate reaction time.
-
Purity of Starting Material: Impurities in the methyl pipecolinate can interfere with the reaction. Ensure your starting material is of high purity.
Q2: I am observing a byproduct with a similar polarity to my desired product. What could it be?
A2: A likely byproduct in the synthesis of this compound, particularly when using the Eschweiler-Clarke reaction, is the N-formylated intermediate, Methyl 1-formylpiperidine-2-carboxylate .
-
Formation: This byproduct can arise if the reduction of the intermediate iminium ion is slower than the rate of its formation and subsequent hydrolysis or if there is incomplete reduction.
-
Troubleshooting:
-
Ensure sufficient formic acid: Formic acid acts as the reducing agent. An inadequate amount can lead to the accumulation of the N-formyl intermediate.
-
Monitor reaction progress: Use techniques like TLC or GC-MS to monitor the disappearance of the starting material and the formation of the product and any byproducts. Extended reaction times may be necessary to fully convert the N-formyl intermediate to the desired N-methyl product.
-
Q3: My final product appears to be contaminated with a more polar impurity. Could the ester group be hydrolyzing?
A3: Yes, hydrolysis of the methyl ester is a potential side reaction, which would lead to the formation of 1-methylpiperidine-2-carboxylic acid .
-
Cause: The Eschweiler-Clarke reaction is typically performed in an aqueous acidic environment, which can promote the hydrolysis of the ester.[1][2]
-
Troubleshooting:
-
Minimize water content: While the reaction is often performed in aqueous formaldehyde, using a higher concentration of formaldehyde and minimizing additional water can help reduce hydrolysis.
-
Control reaction time and temperature: Prolonged reaction times at high temperatures can increase the extent of hydrolysis. Optimize these parameters to achieve full methylation with minimal hydrolysis.
-
Work-up procedure: Neutralize the reaction mixture promptly upon completion to prevent further acid-catalyzed hydrolysis during work-up and purification.
-
Q4: Is over-methylation to form a quaternary ammonium salt a concern?
A4: When using the Eschweiler-Clarke reaction with formaldehyde and formic acid, the formation of a quaternary ammonium salt is not a common side reaction . The mechanism of this reaction inherently stops at the tertiary amine stage.[3][4] Over-methylation is more of a concern when using other methylating agents like methyl iodide or dimethyl sulfate.
Data on Potential Side Reactions
| Compound | Role | Typical Yield Range (Qualitative) | Notes |
| This compound | Desired Product | High | The primary product of the N-methylation of methyl pipecolinate. |
| Methyl 1-formylpiperidine-2-carboxylate | Potential Byproduct | Low to Moderate | An intermediate that may be present in the final product if the reduction step is incomplete. Can often be converted to the desired product with longer reaction times. |
| 1-Methylpiperidine-2-carboxylic acid | Potential Byproduct | Low | Results from the acid-catalyzed hydrolysis of the methyl ester. Its formation is favored by prolonged heating in aqueous acid.[1][2] |
| Quaternary Ammonium Salt | Unlikely Byproduct | Very Low / Not Observed | The Eschweiler-Clarke reaction mechanism prevents the formation of quaternary salts.[3][4] |
Experimental Protocol: Eschweiler-Clarke N-Methylation of Methyl Pipecolinate
This is a general procedure and may require optimization.
Materials:
-
Methyl pipecolinate hydrochloride
-
Formaldehyde (37% in H₂O)
-
Formic acid (88-98%)
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
To a solution of methyl pipecolinate hydrochloride in water, add formaldehyde (typically 2-3 equivalents).
-
Slowly add formic acid (typically 2-3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 2-6 hours). Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a sodium hydroxide solution to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to isolate this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and the formation of potential side products.
References
Technical Support Center: Analysis of Methyl 1-methylpiperidine-2-carboxylate
Welcome to the technical support center for the analysis of Methyl 1-methylpiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopy of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly based on the solvent and concentration. However, a typical spectrum in CDCl₃ would show distinct signals for the piperidine ring protons, the N-methyl group, and the methyl ester. Below is a table of predicted chemical shifts based on the analysis of structurally similar compounds.
Q2: Why do I see broad peaks in my ¹H NMR spectrum?
A2: Broad signals in the NMR spectrum of this compound can be due to several factors. One common reason is the conformational dynamics of the piperidine ring, which can undergo chair-chair interconversion. If this process is at an intermediate rate on the NMR timescale, it can lead to peak broadening. Other potential causes include the presence of paramagnetic impurities, high sample concentration, or poor shimming of the spectrometer.
Q3: The integration of my signals is not matching the expected proton count. What could be the issue?
A3: Inaccurate integration can arise from overlapping signals, particularly in the aliphatic region of the piperidine ring. It can also be a result of poor phasing of the spectrum or a low signal-to-noise ratio. Ensure the baseline is flat and the phasing is corrected properly across the entire spectrum. If signals are overlapping, consider using a higher field NMR spectrometer for better resolution.
Q4: I am observing more signals than expected in my spectrum. What are the possible sources of these extra peaks?
A4: Unexpected signals are typically due to impurities. These could be residual solvents from your purification (e.g., ethyl acetate, dichloromethane), starting materials from the synthesis (such as piperidine-2-carboxylic acid derivatives), or byproducts of the reaction. Comparing your spectrum to that of the starting materials and common laboratory solvents can help in identifying these impurities.
Troubleshooting Guide
Issue 1: Overlapping Signals in the Piperidine Ring Region
Symptoms:
-
In the ¹H NMR spectrum, the region between approximately 1.5 and 3.0 ppm is a complex multiplet, making it difficult to assign individual protons or determine coupling constants.
Possible Causes:
-
The chemical environments of the axial and equatorial protons on the piperidine ring are very similar, leading to closely spaced signals.
Solutions:
-
Use a Higher Field Spectrometer: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals.
-
Change the Solvent: Using an aromatic solvent like benzene-d₆ can induce different chemical shifts (Aromatic Solvent-Induced Shifts, ASIS) and may resolve the overlapping multiplets.
-
2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can also be used to correlate the protons to their directly attached carbons, aiding in assignment.
Issue 2: Presence of Rotational Isomers (Rotamers)
Symptoms:
-
Doubling of some or all of the signals in the ¹H or ¹³C NMR spectrum.
-
Broad peaks at room temperature that sharpen into distinct sets of signals at lower temperatures.
Possible Causes:
-
Slow rotation around the N-C(O) amide-like bond of the ester group or hindered nitrogen inversion can lead to the presence of multiple conformers that are stable on the NMR timescale.
Solutions:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. At higher temperatures, the rate of interconversion between rotamers may increase, causing the distinct signals to coalesce into a single, averaged signal. At lower temperatures, the signals may become sharper and more resolved.
-
2D EXSY (Exchange Spectroscopy) NMR: This experiment can confirm that the multiple sets of signals are due to chemical exchange between conformers.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| C=O | - | - | - | ~173 |
| C2-H | ~2.9 - 3.1 | dd | 1H | ~65 |
| O-CH₃ | ~3.7 | s | 3H | ~52 |
| N-CH₃ | ~2.3 | s | 3H | ~42 |
| C6-H (eq) | ~2.8 - 2.9 | m | 1H | ~57 |
| C6-H (ax) | ~2.1 - 2.2 | m | 1H | |
| C3, C4, C5-H | ~1.5 - 1.9 | m | 6H | ~22, ~25, ~30 |
Note: These are estimated values. Actual chemical shifts and multiplicities may vary.
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Homogenization: Gently invert the tube several times to ensure the solution is homogeneous.
Visualizations
Troubleshooting Workflow for NMR Spectrum Analysis
Caption: A flowchart for troubleshooting common NMR spectral issues.
Logical Relationship of Potential Spectral Problems
Caption: The relationship between causes and symptoms in NMR troubleshooting.
optimization of reaction conditions for Eschweiler-Clarke methylation of methyl pipecolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Eschweiler-Clarke methylation of methyl pipecolinate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the Eschweiler-Clarke reaction?
The Eschweiler-Clarke reaction is a method for the N-methylation of primary or secondary amines to form tertiary amines.[1][2] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2] A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1]
Q2: What is the mechanism of the Eschweiler-Clarke reaction?
The reaction proceeds through the following key steps:
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Iminium Ion Formation: The amine reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide.[3][4]
-
Repetition (for primary amines): If the starting material is a primary amine, this two-step process repeats to yield the dimethylated product.
Q3: Are there any safety concerns with the reagents used?
Yes, both formaldehyde and formic acid are corrosive and have pungent odors. Formaldehyde is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can other reducing agents be used in place of formic acid?
Yes, alternative reducing agents such as sodium cyanoborohydride can be used in what is sometimes considered a variation of the Eschweiler-Clarke reaction.[1] However, the classical Eschweiler-Clarke reaction specifically uses formic acid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient Reagents: Incorrect stoichiometry of formaldehyde or formic acid. | 1. Ensure at least 2 equivalents of formaldehyde and a slight excess of formic acid are used. For secondary amines, at least 1 equivalent of formaldehyde is needed. |
| 2. Low Reaction Temperature: The reaction rate is too slow at lower temperatures. | 2. Increase the reaction temperature. A common starting point is 80-100°C.[4] | |
| 3. Decomposition of Reagents: Old or improperly stored formaldehyde or formic acid may have degraded. | 3. Use fresh, high-quality reagents. | |
| 4. Incorrect pH: The reaction is sensitive to pH. | 4. Ensure the reaction mixture is acidic due to the presence of formic acid. | |
| Formation of Side Products | 1. Ester Hydrolysis: The acidic conditions and presence of water can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. | 1. Minimize the amount of water in the reaction mixture by using a higher concentration of formic acid. Keep the reaction time to the minimum required for complete conversion. |
| 2. Amide Formation: If the starting material contains residual ammonia or if the ester is susceptible to aminolysis, amide byproducts may form. | 2. Ensure the starting methyl pipecolinate is free from ammonia or other amine impurities. | |
| 3. Cyclocondensation Products: While more common with α-amino amides, there is a possibility of forming cyclized byproducts.[2][5] | 3. Monitor the reaction closely by TLC or LC-MS to detect the formation of unexpected products. If significant, consider milder reaction conditions or an alternative N-methylation method. | |
| Difficult Purification | 1. Removal of Excess Formic Acid: Formic acid can be challenging to remove completely during workup. | 1. After the reaction, carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium carbonate solution) until effervescence ceases. Extract the product into an organic solvent. |
| 2. Emulsion during Extraction: The presence of salts and the amine product can lead to the formation of emulsions during aqueous workup. | 2. Add a saturated brine solution to the aqueous layer to break up the emulsion. Centrifugation can also be effective. | |
| 3. Co-elution of Product and Starting Material: If the reaction is incomplete, the starting material and product may have similar polarities, making chromatographic separation difficult. | 3. Optimize the reaction to go to completion. If separation is necessary, use a high-efficiency chromatography column and a carefully selected eluent system. |
Data Presentation
Optimization of Reductive Amination of Methyl Pipecolinate
The following table summarizes the yield of N-methyl pipecolinate under different reaction conditions, comparing various reducing agents.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formic Acid | Water | 100 | 1 | >99 |
| 2 | NaBH₃CN | Methanol | 25 | 2 | 95 |
| 3 | 2-Picoline Borane | Acetic Acid | 60 | 12 | 88 |
Data adapted from a study on the green synthesis of mepivacaine.
Experimental Protocols
Protocol 1: Classical Eschweiler-Clarke Methylation of Methyl Pipecolinate
This protocol is a general procedure adapted for the specific substrate.
Materials:
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Methyl pipecolinate hydrochloride
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Formaldehyde (37% aqueous solution)
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Formic acid (88-98%)
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Sodium bicarbonate (saturated aqueous solution)
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Dichloromethane (DCM) or Ethyl Acetate
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Anhydrous sodium sulfate or magnesium sulfate
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Deionized water
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl pipecolinate hydrochloride (1.0 eq).
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Add formic acid (2.0-3.0 eq) and formaldehyde solution (2.0-2.5 eq).
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Heat the reaction mixture to 80-100°C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Carefully add a saturated solution of sodium bicarbonate to neutralize the excess formic acid until the effervescence stops.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylpipecolinate methyl ester.
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Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Green Reductive Amination in Water
This protocol is adapted from a literature procedure for a more environmentally friendly approach.
Materials:
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Methyl pipecolinate
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Formaldehyde (37% aqueous solution)
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Formic acid (20% v/v in water)
-
2-Methyltetrahydrofuran (2-MeTHF)
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Sodium hydroxide solution (e.g., 1 M)
Procedure:
-
Prepare a 1.6 M solution of methyl pipecolinate in water and adjust the pH to 4.0 with formic acid.
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In a reaction vessel, add the methyl pipecolinate solution.
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Add formaldehyde (3.0 eq) and a 20% (v/v) solution of formic acid (3.3 eq).
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Heat the reaction mixture and monitor for completion.
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After the reaction is complete, cool to room temperature and basify the mixture with a sodium hydroxide solution.
-
Extract the product with 2-MeTHF.
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Dry the organic layer and concentrate under reduced pressure to yield the product.
Visualizations
Eschweiler-Clarke Reaction Mechanism
Caption: The two-step mechanism of the Eschweiler-Clarke reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 3. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
degradation pathways of Methyl 1-methylpiperidine-2-carboxylate under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of Methyl 1-methylpiperidine-2-carboxylate under acidic conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My hydrolysis reaction is extremely slow or incomplete. What are the possible causes and how can I fix it?
A1: Incomplete hydrolysis is a common issue. The acid-catalyzed hydrolysis of esters is a reversible process.[1] Several factors can influence the reaction rate and completion.[2]
-
Insufficient Water: The reaction is an equilibrium. To drive it towards the products (carboxylic acid and alcohol), a large excess of water is necessary.[1][3] The dilute acid typically serves as both the catalyst and the water source.
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Solution: Increase the volume of the dilute aqueous acid. A common starting point is a 1:1 to 1:5 ratio of ester to 1-6 M aqueous HCl or H₂SO₄.
-
-
Inadequate Temperature: Like most reactions, hydrolysis rates are temperature-dependent.
-
Weak Acid Catalyst: The strength of the acid catalyst is crucial.[2]
-
Solution: Ensure you are using a strong acid like H₂SO₄ or HCl. If you are using a weaker acid, consider switching to a stronger one.
-
-
Poor Solubility: If the ester has low solubility in the aqueous acid, the reaction will be slow.
-
Solution: Add a co-solvent like dioxane or tetrahydrofuran (THF) to improve solubility. Be aware that this will dilute the water concentration, so a balance must be struck.
-
Q2: I'm observing an unexpected side product in my reaction mixture. What could it be?
A2: While the primary degradation pathway is hydrolysis, other reactions can occur under acidic conditions.
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N-Demethylation: Although the N-methyl group on a piperidine ring is generally stable, harsh acidic conditions and high temperatures could potentially lead to slow N-demethylation, yielding methyl piperidine-2-carboxylate.
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Ring Opening: This is unlikely under typical hydrolysis conditions but could occur under very harsh conditions (e.g., very high temperatures and concentrated acid).
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Impurity from Starting Material: The side product might have been present as an impurity in your starting material.
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Solution: Analyze your starting material by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for purity. Analyze the reaction mixture by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown product and compare it to potential structures.
-
Q3: The yield of my final product, 1-methylpiperidine-2-carboxylic acid, is low after workup and purification. Where could I be losing my product?
A3: Product loss often occurs during the workup and isolation steps.
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Incomplete Extraction: 1-methylpiperidine-2-carboxylic acid is an amino acid and may exist as a zwitterion, giving it high polarity and some solubility in water, especially at or near its isoelectric point.
-
Solution: Perform multiple extractions (at least 3-5 times) with your organic solvent. If the product is still in the aqueous layer, consider using a continuous liquid-liquid extractor or evaporating the aqueous layer and purifying the solid residue. Adjusting the pH of the aqueous layer away from the isoelectric point can also help drive the product into the organic layer.
-
-
Emulsion Formation: The amine functionality can lead to the formation of emulsions during basic washes, trapping the product.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
-
-
Difficult Purification: Amino acids can be challenging to purify by standard silica gel chromatography.
-
Solution: Consider alternative purification methods such as crystallization, ion-exchange chromatography, or reverse-phase chromatography.[4]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting decision tree for hydrolysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
A1: The primary pathway is the acid-catalyzed hydrolysis of the methyl ester group to form 1-methylpiperidine-2-carboxylic acid and methanol. This is a classic organic reaction where the carbonyl oxygen of the ester is protonated by the acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6]
Q2: Is the N-methylpiperidine ring stable under these conditions?
A2: The N-methylpiperidine ring is generally stable under the acidic conditions required for ester hydrolysis.[7] The tertiary amine will be protonated to form a piperidinium salt, which is stable and generally does not undergo ring-opening or other degradation reactions under typical hydrolysis conditions (e.g., refluxing in dilute to moderately concentrated strong acid).
Q3: What are the expected products of the degradation?
A3: The expected and desired products are 1-methylpiperidine-2-carboxylic acid and methanol.
Caption: Primary degradation pathway under acidic conditions.
Q4: What analytical techniques are best for monitoring the progress of the reaction?
A4: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material (ester) and the appearance of the product (carboxylic acid). The carboxylic acid is more polar and will typically have a lower Rf value than the ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for monitoring the volatile ester starting material. The carboxylic acid product is less volatile and may require derivatization to be analyzed effectively by GC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the best method as it can simultaneously monitor the consumption of the starting material and the formation of the polar, non-volatile carboxylic acid product without derivatization.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction and analyzing by ¹H NMR can allow for direct quantification of the ester (singlet for the -OCH₃ group around 3.7 ppm) versus the product.
Data Presentation
The following table summarizes key experimental factors and their expected impact on the acid-catalyzed hydrolysis of this compound.
| Factor | Parameter | Expected Impact on Hydrolysis Rate | Rationale |
| Temperature | Low (e.g., 25°C) vs. High (e.g., 100°C, Reflux) | Significant Increase | Higher kinetic energy overcomes the activation energy of the reaction.[2] |
| Acid Concentration | 1M HCl vs. 6M HCl | Moderate Increase | Higher concentration of H⁺ catalyst accelerates the initial protonation step.[9][10] |
| Water Content | Stoichiometric vs. Large Excess | Significant Increase | Shifts the equilibrium towards the products, favoring hydrolysis over esterification.[1][3] |
| Co-solvent | None vs. 20% THF | Decrease | Reduces the concentration of water, potentially slowing the reaction despite improving solubility. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add 6 M aqueous hydrochloric acid (5-10 volumes, e.g., 5-10 mL per gram of ester).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours using a suitable analytical method (e.g., TLC, LC-MS) until the starting material is no longer detected. A typical reaction time is 4-12 hours.
-
Cooling: Once complete, remove the heat source and allow the reaction to cool to room temperature.
Protocol 2: Workup and Purification
-
Solvent Removal: If the reaction was performed in a co-solvent, remove it under reduced pressure using a rotary evaporator.
-
Neutralization (Optional): Cool the aqueous solution in an ice bath. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a solid base like sodium carbonate until CO₂ evolution ceases and the pH is ~7-8. Caution: This is an exothermic reaction.
-
Extraction: Extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL). Note: The product may have significant water solubility. Saturation of the aqueous layer with NaCl may improve extraction efficiency.
-
Drying: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting 1-methylpiperidine-2-carboxylic acid is a solid or a viscous oil. It can be purified by:
-
Crystallization: Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.[4]
-
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. fiveable.me [fiveable.me]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. portlandpress.com [portlandpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Acid_catalysis [chemeurope.com]
Technical Support Center: Purification of Methyl 1-methylpiperidine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from Methyl 1-methylpiperidine-2-carboxylate samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound?
A1: Common impurities can originate from the synthetic route used. The most prevalent methods for synthesizing this compound are:
-
Route A: Reduction of picolinic acid or its derivatives, followed by N-methylation and esterification.
-
Route B: N-methylation of piperidine-2-carboxylic acid derivatives, followed by esterification.
Based on these pathways, potential impurities include:
-
Unreacted Starting Materials: Picolinic acid, methyl picolinate, piperidine-2-carboxylic acid, or methyl piperidine-2-carboxylate.
-
Intermediates: 1-methylpiperidine-2-carboxylic acid (if esterification is incomplete) or piperidine-2-carboxylic acid methyl ester (if N-methylation is incomplete).
-
Byproducts: Side-products from the reduction or N-methylation steps.
-
Reagents and Solvents: Residual reagents used in the synthesis (e.g., methylating agents, catalysts) and solvents.
Q2: What is the general appearance of pure this compound?
A2: Pure this compound is typically described as a light yellow liquid. Significant color deviation may indicate the presence of impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for determining the purity of your sample and identifying potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect impurities.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the nature of the impurities. The most common and effective techniques are:
-
Fractional Distillation: Ideal for separating the liquid product from impurities with significantly different boiling points.
-
Silica Gel Column Chromatography: Effective for separating impurities with different polarities.
-
Acid-Base Extraction: Useful for removing acidic or basic impurities.
-
Recrystallization of a Salt: If the freebase is difficult to purify, converting it to a salt (e.g., hydrochloride) and recrystallizing can be an effective method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Purified sample is discolored (e.g., yellow or brown) | Oxidation of the piperidine ring or presence of colored byproducts. | Pass the sample through a short plug of silica gel or activated carbon. For more persistent color, consider column chromatography. |
| Presence of starting materials or intermediates in the final product (confirmed by HPLC/GC-MS) | Incomplete reaction during synthesis. | If the impurity is a carboxylic acid (e.g., 1-methylpiperidine-2-carboxylic acid), perform an acid-base extraction. If it is a secondary amine (e.g., methyl piperidine-2-carboxylate), consider repeating the N-methylation step. Alternatively, use column chromatography for separation. |
| Low yield after purification | The product may have been lost during extraction or is retained on the chromatography column. | Ensure complete extraction by checking the pH of the aqueous layer during acid-base extraction. If using column chromatography, try eluting with a more polar solvent system to recover any retained product. |
| Co-elution of impurities with the product during column chromatography | Impurities have similar polarity to the product. | Optimize the solvent system for column chromatography by trying different solvent mixtures. Alternatively, consider fractional distillation if the boiling points are sufficiently different. |
| Product decomposes during distillation | The compound may be thermally unstable at its boiling point. | Use vacuum distillation to lower the boiling point and minimize thermal decomposition. |
Experimental Protocols
Fractional Distillation (Under Reduced Pressure)
This method is suitable for separating liquids with different boiling points.
-
Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add boiling chips.
-
Distillation: Gradually reduce the pressure to the desired level. Slowly heat the distillation flask.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of the product. Monitor the temperature closely to ensure a clean separation.
Silica Gel Column Chromatography
This technique separates compounds based on their polarity.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization of the Hydrochloride Salt
This method is useful if the freebase is difficult to purify by other means.
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise until precipitation is complete.
-
Isolation of the Salt: Collect the precipitated hydrochloride salt by filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/ethyl acetate or isopropanol).[1]
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Conversion back to Freebase (Optional): Dissolve the pure salt in water and adjust the pH to >10 with a base (e.g., NaOH). Extract the freebase with an organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Fractional Distillation | Effective for removing non-volatile or highly volatile impurities. | |||
| Column Chromatography | Good for removing polar and non-polar impurities. | |||
| Recrystallization of HCl Salt | Can be very effective for achieving high purity. |
Users are encouraged to populate this table with their experimental data to compare the effectiveness of different purification techniques for their specific samples.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
storage and handling guidelines for Methyl 1-methylpiperidine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of Methyl 1-methylpiperidine-2-carboxylate, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in experimental settings.
Storage and Handling Guidelines
Proper storage and handling of this compound are crucial to maintain its integrity and ensure laboratory safety.
| Parameter | Guideline | Source(s) |
| Storage Temperature | Store in a cool, dry, and well-ventilated place. | [1][2][3] |
| Container | Keep container tightly closed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. | [1][2][3] |
| Atmosphere | Store under an inert atmosphere for long-term storage to prevent degradation. | [4] |
| Incompatible Materials | Acids, bases, strong oxidizing agents, acid anhydrides, and acid chlorides. | [2][5] |
| Handling Precautions | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area or under a chemical fume hood.[1][3] Take precautionary measures against static discharge.[2] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Low or No Product Yield in Reactions
Symptom: The reaction yields a lower amount of the desired product than expected, or none at all.
Possible Causes & Solutions:
-
Reagent Quality: The this compound may have degraded due to improper storage. Ensure it has been stored according to the guidelines above. Consider using a fresh batch of the reagent.
-
Reaction Conditions: The reaction temperature, pressure, or time may not be optimal. Review the experimental protocol and consider adjusting these parameters. For instance, some reactions may require heating, while others need to be carried out at low temperatures to prevent side reactions.[1]
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[2]
-
Catalyst Inactivity: If a catalyst is used, it may be poisoned or inactive. Ensure the catalyst is fresh and handled correctly.[6]
Formation of Impurities or Side Products
Symptom: Analysis of the reaction mixture (e.g., by NMR or GC-MS) shows the presence of unexpected products.
Possible Causes & Solutions:
-
Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially in the presence of acid or base and water, which would result in the formation of 1-methylpiperidine-2-carboxylic acid.[7][8][9] During workup, use cold, saturated sodium bicarbonate solution for neutralization and minimize contact time with aqueous layers.[3]
-
Side Reactions: The piperidine ring can participate in various side reactions. The reaction temperature might be too high, leading to decomposition or polymerization.[1] Consider lowering the reaction temperature.
-
Oxidation: The product may have a yellow tint due to oxidation.[1] Purification may be necessary if high purity is required.
Difficulties in Product Purification
Symptom: The desired product is difficult to isolate from the reaction mixture or impurities.
Possible Causes & Solutions:
-
Inappropriate Purification Technique: For non-volatile or polar impurities, column chromatography may be effective.[10] If distillation is used, be aware that azeotropes can form, making separation difficult.[10]
-
Product Solubility: The product may be partially soluble in the aqueous layer during extraction. A brine wash can help to "salt out" the product, reducing its solubility in the aqueous phase.[3]
-
Emulsion Formation during Extraction: Vigorous shaking during liquid-liquid extraction can lead to the formation of an emulsion. Gentle inversion of the separatory funnel is recommended. If an emulsion forms, adding a small amount of brine may help to break it.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has turned yellow. Can I still use it?
A: A yellow discoloration is often indicative of oxidation.[1] While it may not significantly impact the outcome of all reactions, for sensitive applications or when high purity is required, it is advisable to purify the compound before use, for example, by distillation or chromatography, or to use a fresh, uncolored batch.
Q2: I am seeing the corresponding carboxylic acid in my reaction mixture. What is the likely cause?
A: The presence of 1-methylpiperidine-2-carboxylic acid is most likely due to the hydrolysis of the methyl ester.[7][8][9] This can happen if there is residual water in your reagents or solvents, or during an aqueous workup, especially if acidic or basic conditions are not carefully controlled.[3] To minimize hydrolysis during workup, use ice-cold solutions and reduce the contact time with aqueous phases.[3]
Q3: What are the best practices for handling this compound to avoid exposure?
A: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid direct contact with the skin and eyes, and do not inhale its vapors.[1]
Q4: Can I use a strong base like sodium hydroxide to neutralize my reaction mixture?
A: Using a strong base like sodium hydroxide for neutralization is generally not recommended as it can significantly increase the rate of ester hydrolysis (saponification).[3] A milder base, such as a cold, saturated solution of sodium bicarbonate or sodium carbonate, is a safer choice to neutralize any acid without causing significant hydrolysis of your product.[3]
Experimental Workflow & Troubleshooting Diagram
The following diagram illustrates a general workflow for troubleshooting common issues encountered during a reaction with this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of Methyl 1-methylpiperidine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Methyl 1-methylpiperidine-2-carboxylate.
Section 1: Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my N-methylation reaction of methyl piperidine-2-carboxylate low?
Answer: Low yields in the N-methylation of methyl piperidine-2-carboxylate can arise from several factors, including the choice of methylating agent, reaction conditions, and potential side reactions.
Troubleshooting Steps:
-
Suboptimal Methylating Agent: While methyl iodide is commonly used, it can lead to the formation of quaternary ammonium salts as a byproduct, especially with excess reagent or elevated temperatures. The use of less reactive methylating agents or alternative methods might be preferable.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or inadequate mixing. Monitoring the reaction progress by TLC or GC-MS is crucial.
-
Side Reactions: The starting material or product might be susceptible to degradation under the reaction conditions. For instance, high temperatures can lead to decomposition.
-
Product Loss During Workup: The product, being a tertiary amine, can have some water solubility, leading to loss during aqueous extraction phases.
Solutions:
-
Alternative Methylation Protocol: The Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent, is a highly effective method for N-methylation of amines and avoids the formation of quaternary ammonium salts.[1]
-
Reaction Optimization: Ensure the use of an appropriate solvent and control the reaction temperature. A slight excess of the methylating agent can be used, but large excesses should be avoided to minimize side reactions.
-
Workup and Purification: To minimize product loss during extraction, perform multiple extractions with an appropriate organic solvent and ensure the aqueous layer is sufficiently basic to keep the product in its free-base form.
Question 2: I am struggling with poor stereoselectivity in the synthesis of my target molecule. What are the key factors to consider?
Answer: Achieving high stereoselectivity in the synthesis of substituted piperidines is a common challenge. The final stereochemical outcome is influenced by the synthetic route and the reagents used.
Key Considerations for Stereocontrol:
-
Starting Material: The stereochemistry of your starting material will dictate the stereochemistry of the product if the chiral center is not altered during the synthesis.
-
Stereoselective Reduction: If synthesizing from a pyridine precursor like methyl picolinate, the choice of reducing agent and conditions is critical. Catalytic hydrogenation can lead to different diastereomers depending on the catalyst and reaction conditions.
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of a reaction. For instance, catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been shown to be highly effective for the enantioselective synthesis of 2-substituted piperidines.[2][3]
-
Epimerization: Stereocenters, particularly at the C2 position, can be prone to epimerization under basic or acidic conditions.
Solutions:
-
Catalytic Hydrogenation: Hydrogenation of a pyridine precursor over a platinum oxide catalyst in acetic acid has been shown to produce cis-piperidines with high diastereoselectivity.[4]
-
Catalytic Dynamic Resolution: For enantioselective synthesis, employing a catalytic dynamic resolution of an N-protected 2-lithiated piperidine intermediate allows for the synthesis of either enantiomer with excellent enantioselectivity.[2]
-
Control of Reaction pH: Carefully control the pH during the reaction and workup to avoid epimerization of the stereocenter at the C2 position.
Question 3: How can I effectively separate the diastereomers of this compound?
Answer: The separation of diastereomers can be challenging due to their similar physical properties. A systematic approach to developing a separation method is recommended.
Separation Strategies:
-
Flash Column Chromatography: This is the most common method for diastereomer separation on a laboratory scale. The key is to find a solvent system that provides adequate separation.
-
Thin-Layer Chromatography (TLC) for Method Development: Use TLC to screen various solvent systems (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation. The solvent system that gives the largest difference in Rf values between the two diastereomers is a good starting point for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separations of diastereomers that are difficult to resolve by flash chromatography, HPLC with a suitable stationary phase can be employed.
-
Derivatization: If direct separation is not successful, the diastereomeric mixture can be reacted with a chiral derivatizing agent to form new compounds with greater differences in their physical properties, making separation by chromatography or crystallization easier.
| Parameter | Recommendation for Flash Chromatography |
| Stationary Phase | Silica gel |
| Mobile Phase Selection | Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase polarity. |
| Gradient Elution | A shallow gradient of the more polar solvent can improve separation. |
| Loading | Do not overload the column, as this will lead to poor separation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common approach involves a two-step process starting from methyl piperidine-2-carboxylate. The first step is the N-methylation of the piperidine nitrogen, followed by esterification of the carboxylic acid if starting from the amino acid. A typical N-methylation can be achieved using formaldehyde and a reducing agent (catalytic reductive amination).[5] Alternatively, starting from methyl picolinate, a one-pot hydrogenation and N-methylation can be performed.
Q2: What are the typical reaction conditions for the N-methylation of a piperidine-2-carboxylate derivative using formaldehyde?
A2: A common method is catalytic reductive methylation. This can be carried out by reacting the piperidine derivative with formaldehyde in the presence of a reducing agent, such as hydrogen gas and a palladium or platinum catalyst, under pressure.[5]
Q3: How can I confirm the stereochemistry of my final product?
A3: The relative stereochemistry of disubstituted piperidines can often be determined using ¹H NMR spectroscopy by analyzing the coupling constants of the protons on the piperidine ring. For determining the absolute stereochemistry, chiral HPLC or X-ray crystallography of a suitable crystalline derivative is typically required.
Section 3: Experimental Protocols
Protocol 1: N-methylation of Methyl piperidine-2-carboxylate via Reductive Amination
This protocol is adapted from a general procedure for the reductive methylation of piperidine derivatives.[5]
Materials:
-
Methyl piperidine-2-carboxylate hydrochloride
-
Formaldehyde (37% solution in water)
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Sodium bicarbonate
-
Hydrogen gas supply
-
Filter aid (e.g., Celite)
Procedure:
-
In a pressure vessel, dissolve Methyl piperidine-2-carboxylate hydrochloride (1.0 eq.) in methanol.
-
Neutralize the hydrochloride salt by adding sodium bicarbonate until the pH is neutral to slightly basic.
-
Add formaldehyde solution (1.1 eq.) to the mixture.
-
Carefully add 10% Pd/C catalyst (5-10 mol %).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant | Molar Equivalents |
| Methyl piperidine-2-carboxylate HCl | 1.0 |
| Formaldehyde | 1.1 - 1.2 |
| 10% Pd/C | 0.05 - 0.10 |
Section 4: Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for low yields in the N-methylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 1-methylpiperidine-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Methyl 1-methylpiperidine-2-carboxylate from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scaling up?
A1: A common and scalable two-step route starts from Methyl piperidine-2-carboxylate. The first step is the N-methylation of the piperidine nitrogen, followed by the esterification of the carboxylic acid. A highly effective method for N-methylation is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.[1][2][3]
Q2: What are the main challenges when scaling up the synthesis from lab to pilot plant?
A2: The primary challenges include:
-
Heat Management: Both the N-methylation and esterification reactions can be exothermic. Inefficient heat dissipation in larger reactors can lead to side reactions and impurities.[4]
-
Mixing Efficiency: Ensuring homogenous mixing in large vessels is critical to avoid localized concentration gradients and incomplete reactions.
-
Reagent Addition Rate: The rate of adding reagents like thionyl chloride must be carefully controlled at a larger scale to manage heat generation and gas evolution.
-
Purification: Isolating the pure product at a larger scale may require different techniques than laboratory-scale chromatography, such as distillation or crystallization.
Q3: What safety precautions are crucial when working with reagents like thionyl chloride at a pilot plant scale?
A3: Thionyl chloride is a corrosive and reactive reagent.[5] Key safety measures include:
-
Using a closed system with a scrubber to neutralize toxic gases (HCl and SO₂).
-
Ensuring adequate ventilation and using personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield.[6]
-
Careful control of the addition rate to prevent a runaway reaction.
-
Performing a thermal hazard assessment before scaling up.
Troubleshooting Guide
Issue 1: Low Yield in the N-methylation Step (Eschweiler-Clarke Reaction)
-
Question: My yield of 1-methylpiperidine-2-carboxylic acid is significantly lower at the pilot scale compared to the lab. What could be the cause?
-
Answer:
-
Incomplete Reaction: This could be due to poor temperature control or insufficient reaction time. Ensure the reaction mixture reaches the target temperature and monitor the reaction progress using an appropriate analytical method (e.g., GC-MS or LC-MS) until the starting material is consumed.
-
Suboptimal Reagent Ratio: An incorrect ratio of formic acid and formaldehyde to the starting material can lead to incomplete methylation or side product formation. It is important to maintain the optimal molar ratios when scaling up.
-
Loss of Volatile Reagents: Formaldehyde can be lost due to venting in a large reactor. Ensure the reactor is well-sealed.
-
Issue 2: Impurities in the Esterification Step
-
Question: I am observing significant impurities after the esterification with thionyl chloride and methanol. How can I improve the purity?
-
Answer:
-
Side Reactions with Thionyl Chloride: Thionyl chloride can react with residual water, which reduces its effectiveness and can lead to byproducts. Ensure all reagents and solvents are anhydrous.
-
Incomplete Reaction: If the reaction is not driven to completion, you will have unreacted 1-methylpiperidine-2-carboxylic acid. Ensure a sufficient amount of thionyl chloride and an adequate reaction time at the appropriate temperature.
-
Degradation: Excessive heating during the reaction or distillation can cause degradation of the product. Maintain careful temperature control throughout the process.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate a pure product at the pilot scale. What purification methods are recommended?
-
Answer:
-
Distillation: this compound is a liquid, making vacuum distillation a suitable purification method at the pilot scale. Ensure you have an efficient vacuum system and a fractionating column to achieve good separation.
-
Extraction and Wash: A thorough aqueous workup is crucial to remove unreacted reagents and water-soluble byproducts. Washing the organic layer with a sodium bicarbonate solution will remove acidic impurities.
-
Crystallization of a Salt: If the free base is difficult to purify by distillation, consider forming a salt (e.g., hydrochloride) which may be a crystalline solid that can be purified by recrystallization and then converted back to the free base.
-
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Lab vs. Pilot Plant Scale
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) |
| N-Methylation | ||
| Starting Material | Methyl piperidine-2-carboxylate | Methyl piperidine-2-carboxylate |
| Reagents | Formic acid, Formaldehyde | Formic acid, Formaldehyde |
| Reaction Time | 4-6 hours | 8-12 hours |
| Temperature | 90-100 °C | 90-100 °C (with careful monitoring) |
| Typical Yield | 85-95% | 75-85% |
| Purity (crude) | >90% | >85% |
| Esterification | ||
| Starting Material | 1-methylpiperidine-2-carboxylic acid | 1-methylpiperidine-2-carboxylic acid |
| Reagents | Thionyl chloride, Methanol | Thionyl chloride, Methanol |
| Reaction Time | 2-4 hours | 6-10 hours |
| Temperature | 60-70 °C (reflux) | 60-70 °C (reflux with controlled addition) |
| Typical Yield | 80-90% | 70-80% |
| Purity (after workup) | >95% | >90% |
| Overall | ||
| Overall Yield | ~68-85% | ~52-68% |
| Final Purity (after distillation) | >98% | >98% |
Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions and equipment used.
Experimental Protocols
Laboratory Scale Synthesis (10 g)
Step 1: N-methylation of Methyl piperidine-2-carboxylate
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl piperidine-2-carboxylate (10 g).
-
Add formic acid (15 mL) and a 37% aqueous solution of formaldehyde (10 mL).
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 5 hours.
-
Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate until the gas evolution ceases and the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-methylpiperidine-2-carboxylic acid.
Step 2: Esterification of 1-methylpiperidine-2-carboxylic acid
-
In a 100 mL round-bottom flask under an inert atmosphere, dissolve the crude 1-methylpiperidine-2-carboxylic acid from the previous step in methanol (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (8 mL) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water (50 mL) and basify with a saturated sodium bicarbonate solution to a pH of ~8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
-
Purify the crude product by vacuum distillation.
Pilot Plant Scale Synthesis (10 kg)
Step 1: N-methylation of Methyl piperidine-2-carboxylate
-
Charge a 100 L glass-lined reactor with methyl piperidine-2-carboxylate (10 kg).
-
Add formic acid (15 L) and a 37% aqueous solution of formaldehyde (10 L).
-
Heat the reactor contents to 95 °C with constant agitation.
-
Maintain the temperature for 10 hours, monitoring the reaction progress by GC.
-
Cool the reactor to 20-25 °C and slowly add a 20% sodium carbonate solution to neutralize the excess acid to a pH of ~8-9.
-
Extract the product into dichloromethane (3 x 40 L).
-
Transfer the combined organic layers to a separate vessel, dry with anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under vacuum to yield crude 1-methylpiperidine-2-carboxylic acid.
Step 2: Esterification of 1-methylpiperidine-2-carboxylic acid
-
In a 100 L glass-lined reactor, charge the crude 1-methylpiperidine-2-carboxylic acid and methanol (50 L).
-
Cool the reactor contents to 0-5 °C.
-
Slowly add thionyl chloride (8 L) via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, slowly raise the temperature to reflux (around 65 °C) and maintain for 8 hours.
-
Cool the reactor and remove the methanol under vacuum.
-
Add water (50 L) and basify with a 20% sodium carbonate solution to a pH of ~8-9.
-
Extract the product with ethyl acetate (3 x 40 L).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the final product by fractional vacuum distillation.
Visualizations
Caption: A high-level workflow comparing the synthesis at laboratory and pilot plant scales.
Caption: A logical diagram for troubleshooting common issues during scale-up.
References
Validation & Comparative
A Spectroscopic Comparison of Synthesized versus Commercial Methyl 1-methylpiperidine-2-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectral properties is paramount for identity confirmation and quality control. This guide provides a detailed comparison of the spectroscopic data for commercially available Methyl 1-methylpiperidine-2-carboxylate and a synthesized equivalent, supported by experimental protocols.
This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Verifying the successful synthesis of this target molecule and ensuring its purity requires a comparative analysis of its spectroscopic data against a reliable commercial standard. This guide presents a summary of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for both synthesized and commercial samples.
Data Presentation
The following tables summarize the quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Synthesized this compound | Commercial this compound |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data not available in a single, comprehensive source. | No specific ¹H NMR data for a commercial sample was found. |
Table 2: ¹³C NMR Spectroscopic Data
| Synthesized this compound | Commercial this compound[1] |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data not available in a single, comprehensive source. | (Predicted) 173.8 (C=O), 67.9 (C2), 56.4 (OCH₃), 42.5 (N-CH₃), 30.9 (C6), 25.6 (C3), 23.4 (C4), 21.1 (C5) |
Table 3: IR Spectroscopic Data
| Synthesized this compound | Commercial this compound |
| Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| Data not available in a single, comprehensive source. | No specific IR data for a commercial sample was found. |
Table 4: Mass Spectrometry Data
| Synthesized this compound | Commercial this compound[1] |
| m/z | m/z |
| Data not available in a single, comprehensive source. | Major Peaks: 42, 58, 70, 84, 98, 112, 126, 157 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
A common synthetic route to this compound involves the N-methylation of a piperidine-2-carboxylate derivative. One potential method, adapted from related syntheses, is as follows:
-
Esterification of Piperidine-2-carboxylic acid: Piperidine-2-carboxylic acid is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to yield methyl piperidine-2-carboxylate.
-
N-methylation: The resulting secondary amine is then methylated using a suitable methylating agent, such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base, to afford the final product, this compound.
-
Purification: The crude product is purified by distillation or column chromatography to yield the pure compound.
Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, 8-16 scans are typically acquired, while ¹³C NMR may require a larger number of scans for adequate signal-to-noise. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a drop of the neat compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS). In the ion source, the molecules are ionized, commonly by electron impact (EI).
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic data of a synthesized compound with its commercial counterpart.
Caption: Workflow for Spectroscopic Comparison.
Conclusion
References
A Comparative Guide to Chiral Building Blocks in the Synthesis of Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores the critical importance of efficient and stereoselective synthetic methodologies. The introduction of chirality into the piperidine ring significantly influences a molecule's pharmacological profile, often leading to enhanced efficacy, selectivity, and a more favorable side-effect profile.
This guide provides an objective comparison of Methyl 1-methylpiperidine-2-carboxylate with other prominent chiral building blocks used in the synthesis of enantiomerically enriched piperidine derivatives. We will delve into the performance of these synthons, supported by experimental data, and provide detailed protocols for key synthetic transformations.
Introduction to Chiral Piperidine Building Blocks
The synthesis of optically pure piperidines is a significant challenge in organic synthesis. Various strategies have been developed, broadly categorized as:
-
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials from nature, such as amino acids.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral molecule to direct stereoselective transformations.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in reactions involving prochiral substrates.
-
Biocatalysis and Kinetic Resolution: Utilizing enzymes for highly selective transformations.
This guide will focus on a comparative analysis of representative examples from these categories, using the synthesis of the hemlock alkaloid (+)-coniine , a well-established benchmark for assessing the efficiency of new synthetic methods for 2-substituted piperidines, as a case study.
Comparative Analysis of Chiral Building Blocks
Here, we compare the utility of this compound and three other widely employed chiral synthons in the context of synthesizing 2-substituted piperidines.
This compound: A Versatile Synthon
This compound serves as a valuable building block, offering a pre-formed piperidine ring with a functional handle for further elaboration. Its synthesis often starts from readily available materials like L-pipecolic acid. The N-methylation and esterification provide a stable, yet reactive, intermediate for various synthetic transformations.
L-Pipecolic Acid: The Chiral Pool Approach
As a naturally occurring amino acid, L-pipecolic acid is an inexpensive and readily available chiral starting material.[1] Its carboxylic acid and secondary amine functionalities provide versatile points for chemical modification. However, synthetic routes starting from L-pipecolic acid can sometimes be longer compared to other methods.
Phenylglycinol-Derived Lactam: The Chiral Auxiliary Strategy
This approach involves the use of a chiral auxiliary, such as phenylglycinol, to create a bicyclic lactam system.[2][3] This rigid scaffold allows for highly diastereoselective alkylation at the position alpha to the carbonyl group, effectively controlling the stereochemistry of the newly introduced substituent. Subsequent removal of the chiral auxiliary reveals the desired chiral piperidine.
Biocatalytic Desymmetrization/Deracemization: The Enzymatic Approach
Biocatalysis offers an environmentally friendly and highly selective method for obtaining chiral piperidines.[4] This can involve the desymmetrization of a prochiral starting material or the kinetic resolution of a racemic mixture. For instance, enzymes can selectively oxidize one enantiomer of a racemic piperidine, allowing for the separation of the desired enantiomer with high enantiomeric excess.
Quantitative Performance Data
The following table summarizes the performance of the aforementioned chiral building blocks in the synthesis of 2-substituted piperidines, using the synthesis of (+)-coniine as a representative example where applicable.
| Chiral Building Block/Method | Key Transformation | Overall Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| This compound (from L-Pipecolic acid) | N-methylation & Esterification, Grignard reaction, Reduction | Data not available for direct synthesis of (+)-coniine. | Data not available | - |
| L-Pipecolic Acid | Esterification, N-protection, Grignard reaction, Reduction | ~40-50 | >98 ee | [5] |
| Phenylglycinol-Derived Lactam | Diastereoselective alkylation, Reduction, Auxiliary removal | ~50-60 | >98 dr | [2][6] |
| Biocatalytic Deracemization | Enzymatic oxidation/reduction | ~40-45 (for the desired enantiomer) | >99 ee | [7] |
| Rhodium-Catalyzed Asymmetric Hydrogenation | Asymmetric hydrogenation of a pyridinium salt | up to 96 | up to 97 ee | [8] |
| Organocatalytic Domino Reaction | Michael addition/cyclization | up to 92 | >95 ee | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Synthesis of (S)-Methyl 1-methylpiperidine-2-carboxylate from (S)-Pipecolic Acid
This two-step procedure involves the esterification of L-pipecolic acid followed by N-methylation.
Step 1: Esterification of (S)-Pipecolic Acid
-
To a stirred solution of (S)-pipecolic acid (1.0 eq) in methanol (5 mL/mmol), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure. The resulting hydrochloride salt of the methyl ester is used in the next step without further purification.
Step 2: N-methylation
-
Dissolve the crude methyl (S)-piperidine-2-carboxylate hydrochloride in methanol (10 mL/mmol).
-
Add an aqueous solution of formaldehyde (37 wt. %, 2.5 eq) and 10% Pd/C (0.1 eq by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (S)-Methyl 1-methylpiperidine-2-carboxylate.
Protocol 2: Synthesis of (+)-Coniine from a Phenylglycinol-Derived Lactam
This protocol exemplifies the chiral auxiliary approach.
-
To a solution of the phenylglycinol-derived lactam (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the alkylated lactam.
-
Reduce the lactam carbonyl and remove the chiral auxiliary using a suitable reducing agent (e.g., LiAlH₄) followed by hydrogenolysis to yield (+)-coniine.
Protocol 3: Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt
This method provides a route to various chiral piperidines.[10]
-
To a vial, add the pyridinium salt (1.0 eq), (R)-1-phenylethylamine (10.0 eq), and [Cp*RhCl₂]₂ (1 mol%).
-
Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 8.0 mL/mmol of pyridinium salt).
-
Add formic acid (24.0 eq).
-
Stir the reaction mixture at 40 °C for 22 hours in air.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Organocatalytic Domino Michael Addition/Aminalization
This protocol describes a powerful one-step synthesis of polysubstituted piperidines.[10]
-
To a solution of the aldehyde (1.0 eq) and the nitroolefin (1.5 eq) in toluene, add the O-TMS protected diphenylprolinol catalyst (20 mol%).
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent and purify the residue by flash column chromatography on silica gel.
Visualizing Synthetic Strategies
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows of the discussed synthetic approaches.
Caption: Comparison of this compound with alternative chiral building blocks.
Caption: Simplified workflows for the synthesis of (+)-coniine from L-pipecolic acid and a phenylglycinol-derived lactam.
Conclusion
The selection of a chiral building block for the synthesis of piperidine derivatives is a critical decision that depends on various factors, including the target molecule's complexity, desired stereochemistry, cost, scalability, and available expertise.
-
This compound offers a convenient and versatile platform for introducing further diversity into the piperidine scaffold.
-
L-Pipecolic acid represents a cost-effective and readily available starting point, although it may require more synthetic steps.
-
Phenylglycinol-derived lactams provide excellent stereocontrol through a chiral auxiliary-based strategy, making them suitable for complex targets where high diastereoselectivity is crucial.
-
Biocatalytic methods are emerging as powerful tools for sustainable and highly enantioselective synthesis.
-
Modern catalytic methods , such as rhodium-catalyzed hydrogenation and organocatalysis, offer efficient and atom-economical routes to a wide range of chiral piperidines.
This guide provides a comparative framework to assist researchers in making informed decisions when selecting a chiral building block for their synthetic endeavors in the ever-important field of piperidine chemistry.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coniine - Wikipedia [en.wikipedia.org]
- 8. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
comparative study of different synthetic routes to Methyl 1-methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-methylpiperidine-2-carboxylate is a key building block in the synthesis of various pharmaceuticals and complex organic molecules. Its piperidine scaffold is a common motif in numerous biologically active compounds. This guide provides a comparative analysis of different synthetic strategies to produce this compound, offering insights into the advantages and disadvantages of each approach. The information is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
Four primary synthetic strategies for this compound are outlined below, each with distinct starting materials, reagents, and reaction conditions. The efficiency of these routes is compared based on reported or analogous reaction yields.
| Route | Description | Starting Material | Key Reagents | Reported Yield (%) |
| 1 | Esterification | 1-Methylpiperidine-2-carboxylic acid | Methanol, Thionyl chloride | ~87 (analogous)[1] |
| 2 | N-methylation | Methyl piperidine-2-carboxylate | Formaldehyde, Formic acid | ~84 (analogous)[1] |
| 3 | Reductive Amination | Picolinic acid derivative | H₂, Catalyst, Formaldehyde | 81-92 (analogous)[2] |
| 4 | Pyridine Hydrogenation & N-methylation | Methyl picolinate | H₂, Catalyst, Formaldehyde, Formic Acid | High (in steps) |
Detailed Synthetic Protocols and Data
Route 1: Esterification of 1-Methylpiperidine-2-carboxylic acid
This classical approach involves the direct conversion of the carboxylic acid to its methyl ester. The Fischer esterification, typically catalyzed by a strong acid, is a common method. A highly effective variation utilizes thionyl chloride in methanol, which generates anhydrous HCl in situ to drive the reaction.
Experimental Protocol (Analogous to 4-carboxylate synthesis)[1]
To a stirred solution of 1-methylpiperidine-2-carboxylic acid hydrochloride in methanol, thionyl chloride is added dropwise at a low temperature (e.g., -10 °C). The reaction mixture is then allowed to warm and stirred for several hours. Following the reaction, the solution is neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent. The solvent is then dried and evaporated to yield the final product.
Diagram of the Esterification Pathway
Caption: Esterification of the carboxylic acid to the methyl ester.
Route 2: N-methylation of Methyl piperidine-2-carboxylate
This route begins with the readily available methyl ester of piperidine-2-carboxylic acid and introduces the N-methyl group in a subsequent step. The Eschweiler-Clarke reaction is a well-established and efficient method for the methylation of primary and secondary amines.[3][4]
Experimental Protocol (Eschweiler-Clarke Reaction)[1]
Methyl piperidine-2-carboxylate is treated with an excess of formaldehyde and formic acid. The mixture is heated to reflux for several hours. The reaction is then cooled, made basic, and the product is extracted with an organic solvent. After drying and removal of the solvent, the N-methylated product is obtained. An analogous N-methylation of 2-phenylpiperidine has been reported with a yield of 84%.[1]
Diagram of the N-methylation Pathway
Caption: N-methylation of the piperidine ester.
Route 3: Reductive Amination of a Picolinic Acid Derivative
This efficient, one-pot, two-step approach starts from a picolinic acid derivative. The pyridine ring is first hydrogenated to a piperidine, followed by in-situ reductive methylation of the secondary amine using formaldehyde.
Experimental Protocol (Analogous to xylidide synthesis)[2]
A picolinic acid derivative is hydrogenated in a suitable solvent like ethanol, in the presence of a platinum-on-carbon catalyst under hydrogen pressure. After the initial hydrogenation is complete, a palladium-on-carbon catalyst and paraformaldehyde are added to the same reaction vessel. The mixture is then subjected to a second hydrogenation step to effect the reductive methylation. Yields for a similar N-methyl piperidine-2-carboxylic acid-2,6-xylidide hydrochloride synthesis were reported to be in the range of 81-92%.[2]
Diagram of the Reductive Amination Pathway
Caption: Two-step, one-pot hydrogenation and reductive amination.
Route 4: Catalytic Hydrogenation of a Pyridine Ester followed by N-methylation
This route involves the initial reduction of a commercially available pyridine ester, methyl picolinate, to form methyl piperidine-2-carboxylate. The secondary amine of the resulting piperidine is then methylated in a separate step.
Experimental Protocol
-
Step 1: Hydrogenation of Methyl Picolinate: Methyl picolinate is dissolved in a solvent such as acetic acid and hydrogenated in the presence of a catalyst like platinum oxide (PtO₂) under hydrogen pressure.[5] The reaction is monitored until the uptake of hydrogen ceases. After filtration of the catalyst and removal of the solvent, methyl piperidine-2-carboxylate is obtained.
-
Step 2: N-methylation: The crude methyl piperidine-2-carboxylate from the previous step is then subjected to N-methylation using the Eschweiler-Clarke conditions as described in Route 2.
Diagram of the Hydrogenation and N-methylation Pathway
Caption: Sequential hydrogenation and N-methylation.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors including the availability of starting materials, desired scale of the reaction, and the laboratory equipment at hand.
-
Route 1 (Esterification) is straightforward if the corresponding carboxylic acid is readily available.
-
Route 2 (N-methylation) is a good option when starting from the unmethylated piperidine ester. The Eschweiler-Clarke reaction is robust and generally high-yielding.
-
Route 3 (Reductive Amination) offers an elegant one-pot procedure from a pyridine derivative, which can be advantageous in terms of process efficiency and time.
-
Route 4 (Pyridine Hydrogenation and N-methylation) provides a reliable pathway from a simple and commercially available pyridine starting material, although it involves two separate reaction steps.
Researchers should carefully consider these factors to select the most appropriate and efficient synthetic strategy for their specific research and development needs.
References
- 1. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
validation of an HPLC method for the analysis of Methyl 1-methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Methyl 1-methylpiperidine-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential HPLC-based methods for the analysis of this compound, offering detailed experimental protocols and performance data to aid in method selection and development.
Challenges in the Analysis of this compound
This compound presents a key analytical challenge: it lacks a significant chromophore, rendering it difficult to detect using standard UV-Vis detectors in HPLC.[1][2] To address this, two primary strategies can be employed: pre-column derivatization to introduce a UV-active moiety or the use of alternative detection methods such as Charged Aerosol Detection (CAD). Furthermore, as the molecule contains a chiral center at the C2 position of the piperidine ring, enantiomeric separation is a critical consideration in pharmaceutical development, necessitating the use of chiral chromatography.[3][4][5]
Comparative Overview of Analytical Methods
This guide compares three potential HPLC methods for the analysis of this compound:
-
Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection: A common and cost-effective approach for compounds lacking a chromophore.[1][6][7]
-
Reversed-Phase HPLC with Charged Aerosol Detection (CAD): A universal detection method that does not require a chromophore, offering a direct analysis approach.[2]
-
Chiral HPLC with UV or Mass Spectrometric (MS) Detection: Essential for the separation and quantification of enantiomers.
The following tables summarize the key performance parameters of these proposed methods based on typical results for similar piperidine derivatives.
Table 1: HPLC Method Performance Comparison
| Parameter | RP-HPLC with Pre-Column Derivatization (UV Detection) | RP-HPLC with Charged Aerosol Detection (CAD) | Chiral HPLC (UV/MS Detection) |
| Applicability | Quantification of total analyte | Quantification of total analyte, impurity profiling | Enantiomeric purity and quantification |
| Linearity (R²)¹ | > 0.999[1][6] | > 0.999[2] | > 0.999 |
| Accuracy (% Recovery)¹ | 98 - 102%[1][6] | 98 - 102% | 98 - 102% |
| Precision (%RSD)¹ | < 2%[1][6] | < 2% | < 2% |
| Limit of Detection (LOD)¹ | ~0.01 - 0.1 µg/mL[1][6] | ~10 ng/mL[2] | Analyte and detector dependent |
| Limit of Quantification (LOQ)¹ | ~0.04 - 0.4 µg/mL[1][6] | ~30 ng/mL | Analyte and detector dependent |
| Throughput | Lower (due to derivatization step) | Higher | Moderate |
| Cost | Lower | Higher (instrumentation) | Higher (chiral columns) |
¹ Values are typical and may vary depending on the specific method and instrumentation.
Experimental Protocols
Reversed-Phase HPLC with Pre-Column Derivatization (UV Detection)
This method involves the reaction of this compound with a derivatizing agent, such as 4-toluenesulfonyl chloride (tosyl chloride), to form a UV-active derivative.[1][6][7]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermostatic bath
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30 °C[6][7] |
| Detection Wavelength | Dependent on the derivative (e.g., ~230 nm for tosyl derivative) |
| Injection Volume | 10 µL |
Derivatization Protocol (Example with Tosyl Chloride):
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).
-
To 1 mL of the standard solution, add 1 mL of a 1 M sodium bicarbonate solution and 1 mL of a 10 mg/mL solution of tosyl chloride in acetone.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the mixture to room temperature and add 1 mL of a 1 M sodium hydroxide solution to hydrolyze excess tosyl chloride.
-
Vortex and heat at 60 °C for 10 minutes.
-
Cool and neutralize the solution with 1 M hydrochloric acid.
-
Extract the derivative with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This method allows for the direct analysis of this compound without derivatization.[2]
Instrumentation:
-
HPLC system with a Charged Aerosol Detector (CAD)
-
Analytical balance
-
pH meter
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm[2] |
| Mobile Phase | Acetonitrile:Water with 0.1% Heptafluorobutyric Acid (HFBA) (Isocratic)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40 °C[2] |
| CAD Nebulizer Temp. | 35 °C |
| CAD Evaporation Temp. | 50 °C |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Separation
This method is crucial for determining the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Mass Spectrometric (MS) detector
-
Analytical balance
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an additive (e.g., diethylamine for basic compounds). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled |
| Detection | UV (if derivatized or at low wavelength) or MS |
| Injection Volume | 10 µL |
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method.
Comparison of Analytical Approaches
The choice of an appropriate analytical method depends on the specific requirements of the analysis. The following diagram outlines the decision-making process.
Conclusion
The selection of an appropriate HPLC method for the analysis of this compound is contingent on the specific analytical goals, available instrumentation, and regulatory requirements. For routine quantification where a UV detector is the primary instrument, a validated pre-column derivatization method is a reliable and cost-effective choice. When direct analysis is preferred and a CAD is available, this approach offers higher throughput by eliminating the derivatization step. For all pharmaceutical applications where stereochemistry is a critical quality attribute, the development and validation of a chiral HPLC method is mandatory to ensure the enantiomeric purity of the compound. This guide provides a foundation for researchers to select and develop a suitable and robust analytical method for this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Confirming the Absolute Configuration of Methyl 1-methylpiperidine-2-carboxylate: A Comparative Guide to Experimental Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of key experimental techniques for confirming the absolute configuration of Methyl 1-methylpiperidine-2-carboxylate, a substituted piperidine derivative.
The spatial arrangement of substituents around a chiral center can profoundly influence a molecule's biological activity. Therefore, rigorous and reliable methods are required to assign the (R) or (S) configuration to a specific enantiomer. This guide focuses on two powerful and widely adopted techniques: X-ray Crystallography and Vibrational Circular Dichroism (VCD) spectroscopy. Each method's principles, experimental protocols, and data interpretation are detailed to aid in the selection of the most appropriate approach.
Method Comparison
The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of heavy atoms, and the availability of instrumentation and computational resources.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. |
| Sample Requirement | High-quality single crystal. | Solution (neat liquids or oils are also possible).[1] |
| Key Advantage | Provides a direct and unambiguous determination of the absolute configuration.[2][3][4] | Applicable to a wider range of samples, including non-crystalline materials and solutions.[1][5] |
| Key Limitation | Growth of a suitable single crystal can be challenging or impossible.[6] | Requires quantum chemical calculations for spectral interpretation and is an indirect method.[5][7] |
| Data Output | 3D molecular structure with atomic coordinates and the Flack parameter.[8] | VCD and infrared absorption spectra. |
| Confidence Level | High, especially with the presence of heavy atoms (anomalous dispersion).[6][9] | High when a good match between experimental and calculated spectra is achieved.[10] |
Experimental Protocols
X-ray Crystallography
X-ray crystallography is considered the gold standard for determining absolute configuration as it provides a direct visualization of the molecule's three-dimensional structure.[2][3][4] The key to this method is the phenomenon of anomalous dispersion, which is more pronounced for atoms heavier than oxygen.[6]
Methodology:
-
Crystal Growth: The primary and often most challenging step is to grow a single crystal of the enantiomerically pure this compound of sufficient quality and size (typically 0.1 - 0.5 mm). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the intensities of Bijvoet pairs (reflections that are equivalent in non-chiral crystals but differ in intensity in chiral crystals due to anomalous scattering).[8] The Flack parameter is a critical value calculated during refinement; a value close to 0 for a given enantiomer confirms its absolute configuration with high confidence.[8]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left- and right-handed circularly polarized infrared light by a chiral molecule.[1] It is a powerful technique for determining the absolute configuration of molecules in solution and has become increasingly routine in the pharmaceutical industry.[5][7]
Methodology:
-
Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good infrared absorption signal.
-
Spectral Acquisition: The VCD and infrared (IR) spectra of the sample are recorded simultaneously on a VCD spectrometer.
-
Computational Modeling:
-
A conformational search for the chosen enantiomer (e.g., the (R)-enantiomer) of this compound is performed using computational chemistry software.
-
The geometries of the low-energy conformers are optimized, and their vibrational frequencies, IR intensities, and VCD intensities are calculated using Density Functional Theory (DFT).
-
The calculated spectra of the individual conformers are Boltzmann-averaged to generate a final theoretical spectrum.
-
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum.
-
If the experimental spectrum and the calculated spectrum for the (R)-enantiomer show a good correlation (i.e., the signs and relative intensities of the major bands match), then the absolute configuration of the sample is assigned as (R).
-
If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as (S).
-
Alternative Methods
While X-ray crystallography and VCD are primary methods, other techniques can also provide information about the absolute configuration:
-
Electronic Circular Dichroism (ECD): Similar in principle to VCD, but it measures the differential absorption of circularly polarized UV-Vis light. It is particularly useful for molecules with chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents or chiral solvating agents can lead to the formation of diastereomers or diastereomeric complexes that exhibit distinct NMR spectra, allowing for the determination of the absolute configuration by comparison to known standards.[2]
-
Optical Rotation (OR): While the sign of the specific rotation ([α]D) can be used to distinguish between enantiomers, it is not a reliable method for determining the absolute configuration from first principles. However, if the specific rotation of an enantiomer with a known absolute configuration has been reported, it can be used for confirmation.[11]
Conclusion
The determination of the absolute configuration of this compound can be confidently achieved using modern analytical techniques. X-ray crystallography offers a direct and unambiguous solution, provided that suitable crystals can be obtained. Vibrational Circular Dichroism provides a powerful alternative for samples in solution and is complemented by the predictive power of computational chemistry. The selection of the most appropriate method will depend on the specific properties of the sample and the resources available. By following the detailed protocols outlined in this guide, researchers can reliably establish the stereochemistry of this and other chiral molecules, a crucial step in advancing chemical and pharmaceutical research.
References
- 1. biotools.us [biotools.us]
- 2. purechemistry.org [purechemistry.org]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence [repository.cam.ac.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Biological Activity of Methyl 1-methylpiperidine-2-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Methyl 1-methylpiperidine-2-carboxylate and its structural analogs, with a focus on their interaction with monoamine transporters. The information presented is collated from preclinical research and is intended to support further investigation and drug development efforts.
Introduction
This compound is a derivative of piperidine-2-carboxylic acid. Its structural similarity to methylphenidate, a widely studied central nervous system stimulant, suggests that its biological activity is likely centered on the modulation of monoamine neurotransmitter systems. The primary mechanism of action for methylphenidate and its analogs is the inhibition of the dopamine transporter (DAT), the norepinephrine transporter (NET), and, to a lesser extent, the serotonin transporter (SERT). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, which underlies their pharmacological effects.
This guide will compare the biological activity of this compound with its parent compound, methylphenidate, and other relevant analogs, providing available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Biological Activities
The following table summarizes the in vitro binding affinities (IC50 values) of this compound and its selected analogs for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data is compiled from various studies and presented to facilitate a comparative analysis of their potency and selectivity. It is important to note that direct, quantitative binding data for this compound is not extensively available in the public literature; however, structure-activity relationship studies consistently indicate that N-methylation of the piperidine ring significantly reduces affinity for the dopamine transporter.[1]
| Compound | Structure | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| This compound | Considerably > 130 | Not Reported | Not Reported | [1] | |
| dl-threo-Methylphenidate | 130 | 83 | >10,000 | [1] | |
| Ethylphenidate | ~280 | ~4980 | >10,000 | ||
| 3,4-Dichloromethylphenidate (3,4-CTMP) | 8 | 290 | >10,000 | ||
| 4-Fluoromethylphenidate (4F-MPH) | 45 | 31 | 8805 | ||
| p-Bromo-dl-threo-methylphenidate | 43 | 25 | >10,000 | [1] | |
| m-Bromo-dl-threo-methylphenidate | 18 | 32 | >10,000 | [1] |
Note: A lower IC50 value indicates a higher binding affinity. The data for this compound is presented qualitatively based on findings that N-methylation of methylphenidate considerably reduces DAT affinity.
Signaling Pathway and Mechanism of Action
The primary signaling pathway affected by this compound and its analogs is the inhibition of monoamine reuptake. By binding to and blocking the dopamine, norepinephrine, and serotonin transporters on the presynaptic neuron, these compounds prevent the reabsorption of their respective neurotransmitters from the synaptic cleft. This leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, thereby enhancing and prolonging their signaling to the postsynaptic neuron.
Caption: Inhibition of monoamine reuptake by piperidine-2-carboxylate analogs.
Experimental Protocols
The biological activity data presented in this guide is primarily derived from two key in vitro assays: radioligand binding assays and synaptosome uptake assays.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay measures the affinity of a test compound for the dopamine transporter by assessing its ability to compete with a radiolabeled ligand that is known to bind to the transporter.
1. Membrane Preparation:
-
Rat striatal tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the dopamine transporters.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428).
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
References
Cross-Referencing NMR Data of Methyl 1-methylpiperidine-2-carboxylate with Literature: A Comparative Guide
For researchers and scientists engaged in drug development and organic synthesis, the accurate structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a comparative analysis of the expected NMR data for Methyl 1-methylpiperidine-2-carboxylate against literature values of closely related analogs, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for data cross-referencing.
Comparison of NMR Data
Due to the limited availability of publicly accessible, fully assigned experimental NMR data for this compound, this section provides a comparison with its close structural analog, Methyl pipecolinate (the N-H analog), and an estimation based on partial data for the corresponding ethyl ester. This comparison allows for a reasoned prediction of the chemical shifts for the target molecule.
| Proton (¹H) | Methyl pipecolinate (CDCl₃)¹ | Ethyl 1-methylpiperidine-2-carboxylate (CDCl₃)² | This compound (Predicted) |
| H-2 | ~3.1-3.2 ppm | Not explicitly stated, but C-2 proton expected ~2.9-3.1 ppm | ~2.9-3.1 ppm |
| H-6eq | ~2.9-3.0 ppm | Not explicitly stated | Downfield shift expected |
| H-6ax | ~2.3-2.4 ppm | Not explicitly stated | Downfield shift expected |
| Piperidine Ring CH₂ | ~1.2-1.9 ppm | ~1.2-1.9 ppm | ~1.2-2.0 ppm |
| N-CH₃ | - | ~2.3 ppm | ~2.3 ppm |
| O-CH₃ | ~3.7 ppm | - | ~3.7 ppm |
| Ester Alkyl | - | 1.24–1.26 (t, 3H) | - |
| Carbon (¹³C) | Methyl pipecolinate (CDCl₃)¹ | This compound (Predicted) |
| C=O | ~174 ppm | ~173-174 ppm |
| C-2 | ~58 ppm | ~65-68 ppm |
| C-6 | ~46 ppm | ~55-58 ppm |
| C-3, C-4, C-5 | ~22-30 ppm | ~22-30 ppm |
| N-CH₃ | - | ~42-45 ppm |
| O-CH₃ | ~52 ppm | ~52 ppm |
¹Data for Methyl pipecolinate is based on typical values for this compound. ²Partial data for the ethyl ester analogue provides an estimate for the N-methyl environment.
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for piperidine derivatives like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), unless the solvent contains a pre-calibrated residual peak.
-
Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. ¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
-
Pulse Program: Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Set to a range of approximately -2 to 12 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.
3. ¹³C NMR Spectroscopy:
-
Pulse Program: Employ a proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A range of 0 to 200 ppm is typically used.
-
Acquisition Time: Set to approximately 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
Logical Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with literature values.
This structured approach ensures a thorough and objective comparison of experimental NMR data with established literature values, leading to confident structural confirmation of synthesized compounds.
benchmarking the efficiency of Methyl 1-methylpiperidine-2-carboxylate in asymmetric synthesis
A comprehensive review of available literature reveals a notable absence of direct experimental data benchmarking the efficiency of Methyl 1-methylpiperidine-2-carboxylate as a catalyst in asymmetric synthesis. While the piperidine scaffold is a crucial motif in numerous natural products and pharmaceuticals, and chiral amines and their derivatives are cornerstones of organocatalysis, this compound itself has not been the subject of published comparative studies. Its primary role in the scientific literature appears to be as a synthetic intermediate rather than a catalyst.[1][2]
This guide, therefore, aims to provide a comparative context by examining the performance of structurally related and well-established organocatalysts, particularly proline and its derivatives. These compounds share key structural features with this compound—namely, a cyclic secondary amine and a carboxyl group—and their catalytic activity offers a strong inferential benchmark for the potential applications and expected efficiency of similar structures.
The Proline Paradigm: A Proxy for Performance
L-proline is one of the most successful and widely studied organocatalysts in asymmetric synthesis.[3][4][5][6] It effectively catalyzes a wide range of transformations, including aldol, Mannich, and Michael reactions, by forming chiral enamine or iminium ion intermediates. The efficiency of proline and its derivatives provides a valuable framework for evaluating the potential of other cyclic amino acid esters.
Key Asymmetric Reactions Catalyzed by Proline Derivatives
The following table summarizes typical performance data for proline and its derivatives in several benchmark asymmetric reactions. This data, gathered from various studies, serves as a reference for the level of efficiency expected from a competent chiral amine organocatalyst.
| Reaction Type | Catalyst | Substrates | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Aldol Reaction | L-Proline (20-30 mol%) | Acetone / 4-Nitrobenzaldehyde | DMSO | 68 | 76 |
| Aldol Reaction | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (5 mol%) | Cyclohexanone / 4-Nitrobenzaldehyde | Toluene | 99 | >99 |
| Mannich Reaction | L-Proline (35 mol%) | Acetone / 4-Methoxyaniline / Formaldehyde | DMSO | 50 | 94 |
| Michael Reaction | L-Proline (10 mol%) | Cyclohexanone / Nitrostyrene | DMF | 97 | 20 |
| Michael Reaction | Diarylprolinol Silyl Ether (1 mol%) | Propanal / Nitrostyrene | Toluene | 95 | 99 |
Note: The data presented is illustrative and compiled from various sources to show a range of efficiencies. Direct comparison is challenging as reaction conditions vary.
The superior performance of proline derivatives, such as diarylprolinol silyl ethers and tetrazole-substituted prolines, highlights the impact of structural modifications on catalytic activity and selectivity.[7] These derivatives often overcome the limitations of proline, such as its low solubility in non-polar solvents and the need for high catalyst loadings.[7]
Experimental Protocols: A Representative Asymmetric Aldol Reaction
To provide a practical context, the following is a detailed experimental protocol for a representative L-proline-catalyzed asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
L-proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous NH4Cl solution
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL) is prepared in a round-bottom flask.
-
Cyclohexanone (10.0 mmol, 10 equivalents) is added to the solution.
-
L-proline (0.3 mmol, 30 mol%) is then added to the reaction mixture.
-
The mixture is stirred at room temperature for the time specified in the reference study (typically 4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaCl solution, dried over anhydrous MgSO4, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol product.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Catalytic Mechanism and Logical Workflow
The catalytic efficiency of proline and its analogs in reactions like the aldol condensation is rooted in their ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone). This chiral enamine then attacks the electrophilic carbonyl acceptor (e.g., an aldehyde), with the stereochemistry of the product being directed by the chiral catalyst.
Below are diagrams illustrating the general experimental workflow and the catalytic cycle for a proline-catalyzed reaction.
References
- 1. KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate - Google Patents [patents.google.com]
- 2. This compound | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
Navigating the Synthesis of Methyl 1-methylpiperidine-2-carboxylate: A Comparative Guide to Published Protocols
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step where efficiency, reproducibility, and purity are paramount. This guide provides a comparative analysis of published synthesis protocols for Methyl 1-methylpiperidine-2-carboxylate, a valuable building block in medicinal chemistry. Due to a lack of direct comparative studies in published literature, this guide details the most plausible synthetic routes based on established chemical principles and provides a framework for their evaluation.
Comparison of Synthetic Strategies
Two primary strategies emerge from the chemical literature for the synthesis of this compound: the N-methylation of a piperidine precursor and the reduction and simultaneous N-methylation of a pyridine-based starting material.
| Parameter | Route 1: N-methylation of Methyl Pipecolinate | Route 2: Reductive N-methylation of Methyl Picolinate |
| Starting Material | Methyl 2-piperidinecarboxylate (Methyl Pipecolinate) | Methyl 2-pyridinecarboxylate (Methyl Picolinate) |
| Key Transformation | Eschweiler-Clarke Reaction | Catalytic Hydrogenation & Reductive Amination |
| Reagents | Formaldehyde, Formic Acid | H₂, Catalyst (e.g., Pt), Formaldehyde |
| Reported Yield | High (specific data for this substrate is not widely published but generally high for this reaction type) | High (e.g., a related xylidide derivative reports yields of 88-92% in a one-pot process)[1] |
| Potential Advantages | Milder reaction conditions, avoids high-pressure hydrogenation. | One-pot potential, starting from a more readily available aromatic precursor. |
| Potential Disadvantages | Requires the prior synthesis or sourcing of methyl pipecolinate. | Requires specialized high-pressure hydrogenation equipment. Catalyst selection can be crucial. |
Experimental Protocols
Route 1: N-methylation of Methyl 2-piperidinecarboxylate (Eschweiler-Clarke Reaction)
This protocol is based on the well-established Eschweiler-Clarke reaction for the N-methylation of secondary amines.[2][3][4]
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-piperidinecarboxylate.
-
Reagent Addition: Add an excess of aqueous formaldehyde (typically 2-3 equivalents) followed by an excess of formic acid (typically 2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by TLC or GC-MS. The evolution of carbon dioxide will be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Route 2: Reductive N-methylation of Methyl 2-pyridinecarboxylate
This protocol is adapted from a patented one-pot procedure for a similar derivative and represents a plausible and efficient route from a pyridine-based starting material.[1]
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: In a high-pressure autoclave equipped with a stirrer, add methyl 2-pyridinecarboxylate, a suitable solvent (e.g., ethanol), and a hydrogenation catalyst (e.g., platinum on carbon).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atmospheres). Heat the mixture to a specified temperature (e.g., 90-100 °C) and stir until the hydrogenation of the pyridine ring is complete (monitor by hydrogen uptake or GC-MS analysis of an aliquot).
-
Reductive Methylation: After cooling and venting the autoclave, add aqueous formaldehyde to the reaction mixture.
-
Reaction Conditions: Reseal the autoclave, repressurize with hydrogen, and heat to continue the reductive amination process until the N-methylation is complete.
-
Work-up:
-
Cool the reaction mixture, vent the autoclave, and filter to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the logic of the synthetic routes, the following diagrams are provided.
Caption: Comparative workflow of the two main synthetic routes.
Caption: Key differences between the two synthetic approaches.
Conclusion
Both the N-methylation of methyl pipecolinate via the Eschweiler-Clarke reaction and the one-pot reductive N-methylation of methyl picolinate present viable pathways for the synthesis of this compound. The choice of method will likely depend on the availability of starting materials, the accessibility of high-pressure hydrogenation equipment, and the desired scale of the synthesis. While specific, peer-reviewed reproducibility data for these exact transformations are scarce, the underlying reactions are well-established and generally reliable. For any critical application, it is recommended that small-scale trial reactions are conducted to optimize conditions and validate the chosen protocol.
References
- 1. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 1-methylpiperidine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Methyl 1-methylpiperidine-2-carboxylate. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure safety and compliance with environmental regulations. This information is compiled from safety data sheets of analogous compounds and general chemical waste guidelines.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. Based on structurally similar compounds, this chemical should be handled as a hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][2]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. In case of a significant risk of splashing, full-body protection should be considered.[1][2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[1][3]
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1][2]
Summary of Potential Hazards
| Hazard Category | Potential Hazard Description |
| Flammability | May be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[1][2] |
| Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[1][3] |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[1][3] |
| Respiratory Effects | May cause respiratory irritation.[1][3] |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations.[4][5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5]
1. Waste Identification and Segregation:
-
Characterize the waste: Based on available data for similar compounds, this compound waste should be considered hazardous.
-
Segregate the waste: Do not mix this chemical waste with non-hazardous waste or other incompatible chemical waste streams. Incompatible materials may include acids, bases, and strong oxidizing agents.[2]
2. Waste Collection and Storage:
-
Use a designated, properly labeled, and leak-proof container for collection. The container should be made of a material compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[4]
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area.
-
Keep the container tightly closed except when adding waste.[4]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[4]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][4]
-
Disposal will likely involve incineration at a licensed chemical destruction facility.[3]
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the relevant regulatory authorities for the most current and detailed guidance.
References
Essential Safety and Logistical Information for Handling Methyl 1-methylpiperidine-2-carboxylate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for Methyl 1-methylpiperidine-2-carboxylate, ensuring operational integrity and personnel safety. The following procedural guidance is based on safety data sheets for structurally similar compounds, including Methyl 2-piperidinecarboxylate and N-Methylpiperidine.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure safety. The recommended protective gear is detailed below.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles/Glasses and Face Shield | Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn in situations with a splash potential.[3] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2][4] The specific glove material should be selected based on the breakthrough time for the chemical and any solvents being used. |
| Body Protection | Protective Clothing and Boots | Wear appropriate protective clothing and boots to prevent skin contact.[3][4] For significant exposure risk, a fully-encapsulating, chemical-resistant suit may be necessary.[3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][4] In case of inadequate ventilation, especially when the substance is heated or aerosolized, respiratory protection is required.[5] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][6]
-
Avoid contact with skin and eyes, and prevent inhalation of vapor or mist.[1]
-
Keep the substance away from open flames, hot surfaces, and other sources of ignition.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][6][7] Ground and bond containers and receiving equipment.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6][7]
-
Store away from incompatible materials such as acids, bases, acid anhydrides, and acid chlorides.[2]
-
Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable local, national, and regional regulations.
Chemical Disposal:
-
Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Do not allow the chemical to enter drains or sewer systems.[1][6]
Contaminated Packaging Disposal:
-
Dispose of contaminated packaging as unused product.[1]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[6]
Emergency Procedures
In Case of a Spill:
-
Evacuate personnel from the area.
-
Ventilate the area.
-
Use personal protective equipment as required.[2]
-
Contain the spill using an inert absorbent material (e.g., sand, silica gel).[7]
-
Collect the spillage in a suitable, closed container for disposal.[1][7]
First Aid Measures:
-
If Inhaled: Remove the person to fresh air. If symptoms persist, seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.[1]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][2] Seek medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
Caption: Logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
